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  • Product: tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate
  • CAS: 121102-91-8

Core Science & Biosynthesis

Foundational

tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a cyclopropyl group adjacent to a stereocenter and a protected amine, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for antiviral and antidiabetic agents.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for the selective unmasking of the amine functionality under specific reaction conditions, a critical feature in multi-step synthetic pathways.[2] This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and insights into the applications of this versatile compound.

Chemical Structure and Properties

The chemical structure of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate combines a lipophilic cyclopropyl moiety with a polar carbamate and a reactive hydroxyl group. This unique combination of functional groups dictates its physical and chemical behavior.

Caption: Chemical structure of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate.

Physical Properties
PropertyValueSource
CAS Number 121102-91-8[3]
Molecular Formula C₁₀H₁₉NO₃[1][4]
Molecular Weight 201.26 g/mol [1][4]
IUPAC Name tert-butyl N-(2-cyclopropyl-2-hydroxyethyl)carbamate[3]
Appearance Solid (for (S)-enantiomer)Vendor Information
Storage 2-8°C or Room Temperature, sealed in a dry place.[4]
Chemical Properties and Spectral Data

The chemical reactivity of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is dominated by the three main functional groups:

  • N-Boc Group: This protecting group is stable under a wide range of nucleophilic and basic conditions.[2] It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, to yield the free amine.

  • Hydroxyl Group: The primary alcohol is available for various chemical transformations, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification.

  • Cyclopropyl Group: This strained ring system can participate in specific chemical reactions, although it is generally stable under many synthetic conditions.

Expected Spectral Data:

While specific experimental spectra for tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate are not widely published, the expected spectral characteristics can be inferred from its structure and data from similar compounds, such as tert-butyl (2-hydroxyethyl)carbamate.[5]

  • ¹H NMR: The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4 ppm. The protons of the cyclopropyl group would appear as complex multiplets in the upfield region (around δ 0.2-0.8 ppm). The methylene and methine protons adjacent to the nitrogen and oxygen atoms would be found in the δ 3.0-4.0 ppm range. The N-H and O-H protons would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would show a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbons around δ 28 ppm. The carbons of the cyclopropyl ring would appear at high field. The carbons attached to the nitrogen and oxygen atoms would be expected in the δ 40-70 ppm range. The carbonyl carbon of the carbamate would be observed further downfield, typically around δ 156 ppm.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong C=O stretching vibration of the carbamate at approximately 1680-1700 cm⁻¹. A broad O-H stretching band would be present around 3300-3500 cm⁻¹, and an N-H stretching vibration would be observed in the same region.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) or, more likely, a protonated molecule [M+H]⁺. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene.

Synthesis of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate

The synthesis of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is typically achieved by the protection of the corresponding amino alcohol, 2-amino-1-cyclopropylethanol, with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the introduction of the Boc protecting group onto a primary amine.

SynthesisWorkflow cluster_0 Synthesis Protocol start Start: 2-amino-1-cyclopropylethanol reagents Add Di-tert-butyl dicarbonate (Boc₂O) and Triethylamine (Et₃N) in Dichloromethane (DCM) start->reagents reaction Stir at Room Temperature reagents->reaction workup Aqueous Workup: - Wash with water and brine - Dry over Na₂SO₄ reaction->workup purification Purification: - Concentration in vacuo - Column chromatography (if necessary) workup->purification product Product: tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate purification->product

Caption: General workflow for the synthesis of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the N-Boc protection of amino alcohols.[6][7]

Materials:

  • 2-amino-1-cyclopropylethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-cyclopropylethanol (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1-1.5 eq) to the solution. The base acts as a scavenger for the acid generated during the reaction. Alternatively, an aqueous solution of sodium bicarbonate can be used in a biphasic system.

  • Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane is a common choice as it is relatively inert and effectively dissolves both the starting material and the Boc anhydride.

  • Base: Triethylamine is used to neutralize the carboxylic acid byproduct of the reaction, driving the equilibrium towards the product. The use of a slight excess ensures complete reaction.

  • Boc₂O: Di-tert-butyl dicarbonate is the standard reagent for Boc protection due to its high reactivity and the fact that its byproducts are easily removed.

  • Aqueous Workup: The washing steps are crucial to remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.

Applications in Drug Discovery and Development

The primary application of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate, particularly its enantiomerically pure forms, is as a key chiral intermediate in the synthesis of pharmaceutical compounds.[1] The cyclopropyl moiety is a desirable feature in drug design as it can enhance metabolic stability and binding affinity to biological targets.

Role as a Chiral Building Block:

The stereocenter bearing the hydroxyl group is often a critical element for the biological activity of the final drug molecule. By using an enantiomerically pure form of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate, drug developers can ensure the synthesis of a single, desired stereoisomer of the active pharmaceutical ingredient (API). This is crucial for maximizing therapeutic efficacy and minimizing potential side effects associated with other stereoisomers.

Use in Antiviral and Antidiabetic Agents:

This building block has been identified as a valuable precursor in the synthesis of novel antiviral and antidiabetic drugs.[1] While specific drug names are not always disclosed in the early stages of development, the structural motif of a cyclopropyl-substituted amino alcohol is found in a number of biologically active compounds. The protected amine and the reactive alcohol allow for sequential chemical modifications to build up the complexity of the target drug molecule.

Reactivity and Stability

Stability:

The N-Boc protecting group confers significant stability to the amine functionality, making it resistant to a variety of reagents, including many nucleophiles and bases.[2] The compound should be stored in a cool, dry place to prevent potential degradation.

Reactivity and Deprotection:

The Boc group is readily removed under acidic conditions. This selective deprotection is a cornerstone of its utility in multi-step synthesis.

Deprotection cluster_0 N-Boc Deprotection start tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate reagents Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) start->reagents mechanism Acid-catalyzed cleavage of the tert-butyl group reagents->mechanism product Product: 2-amino-1-cyclopropylethanol mechanism->product

Caption: Deprotection of the N-Boc group to yield the free amine.

Common deprotection protocols involve:

  • Trifluoroacetic Acid (TFA): A solution of TFA in DCM at room temperature is a standard and efficient method for Boc deprotection.

  • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent such as dioxane or methanol is also widely used.

The choice of deprotection conditions will depend on the sensitivity of other functional groups present in the molecule.

Conclusion

tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique structural features and the reliable chemistry of the N-Boc protecting group provide chemists with a powerful tool for the construction of complex, biologically active molecules. This guide has provided a detailed overview of its properties, a practical synthesis protocol, and its key applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

  • MySkinRecipes. Tert-Butyl (S)-(1-Cyclopropyl-2-Hydroxyethyl)Carbamate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733206, tert-butyl N-(2-hydroxyethyl)carbamate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12993139, tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate. [Link]

  • Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • MDPI. Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. [Link]

  • Google Patents. Process for preparing Boc protected amino acid by (Boc) O.
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  • TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

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  • National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
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  • PubMed. Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14852099, tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate. [Link]

  • Bentham Science Publisher. Synthesis of Novel 3-(4-tert-Butylphenyl)-5-Cylopropyl-4H-1,2,4-Triazole Derivatives with Antioxidative and Antimicrobial Activities. [Link]

  • PubChemLite. Tert-butyl n-[1-(2-hydroxyethyl)cyclopropyl]carbamate (C10H19NO3). [Link]

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Exploratory

A Technical Guide to Boc-Protected Cyclopropyl Amino Alcohols: Nomenclature, Synthesis, and Application

In the landscape of modern drug discovery, the precise architecture of molecular building blocks is paramount. Chiral cyclopropyl fragments, in particular, are increasingly sought after for their ability to impart favora...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise architecture of molecular building blocks is paramount. Chiral cyclopropyl fragments, in particular, are increasingly sought after for their ability to impart favorable metabolic stability, conformational rigidity, and unique spatial arrangements to bioactive molecules. This guide addresses the nomenclature, synthesis, and application of a specific class of these intermediates: tert-butoxycarbonyl (Boc)-protected cyclopropyl amino alcohols.

A critical point of ambiguity often arises from the chemical name tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate. This nomenclature can refer to at least two distinct structural isomers, each with unique identifiers and applications. This document will elucidate the differences between these key intermediates, providing researchers, scientists, and drug development professionals with a clear, in-depth understanding of their respective properties and uses.

Part 1: Disambiguation of Nomenclature

The ambiguity in the common name necessitates a clear distinction based on internationally recognized chemical identifiers. The two primary isomers are:

  • Isomer 1: tert-Butyl (S)-(1-cyclopropyl-2-hydroxyethyl)carbamate

  • Isomer 2: tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

The subtle difference in numbering—whether the substituents are on the ethyl chain or the cyclopropyl ring—defines two separate molecules with different synthetic pathways and applications. This guide will address each isomer in dedicated sections, using their Chemical Abstracts Service (CAS) numbers as the definitive identifier to ensure clarity.

Part 2: Isomer 1 - A Chiral Building Block for Antivirals

This section focuses on the chiral intermediate valued in asymmetric synthesis.

Identification and Synonyms

Primary Name: tert-Butyl (S)-(1-cyclopropyl-2-hydroxyethyl)carbamate[1]

This molecule is a chiral building block where the Boc-protected amine and the cyclopropyl group are attached to the same stereocenter. Its structure is crucial for creating molecules with high enantiomeric purity.[2]

Identifier Type Value
CAS Number 1360774-41-9
IUPAC Name tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate
Synonyms TERT-BUTYL N-[(1S)-1-CYCLOPROPYL-2-HYDROXYETHYL]CARBAMATE
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
SMILES O=C(OC(C)(C)C)NCO
Physicochemical Properties
Property Value Source
Physical Form SolidChemScene
Purity ≥97%ChemScene[1]
Storage Room Temperature, Sealed in DryChemScene[1]
Application in Drug Development

This intermediate is a key building block in the synthesis of pharmaceuticals, particularly antiviral agents.[2] The Boc-protected amine and the primary alcohol provide two distinct points for chemical modification, while the cyclopropyl group enhances metabolic stability. Its defined stereochemistry is essential for achieving high selectivity for biological targets.

A critical application is in the synthesis of inhibitors for the Respiratory Syncytial Virus (RSV). For example, Japanese patent JP7454729B2 describes the use of this intermediate in the creation of novel amide derivatives with potent anti-RSV activity.[3]

Synthesis Pathway and Rationale

The synthesis of this chiral intermediate leverages asymmetric synthesis techniques to establish the desired stereocenter. A common conceptual pathway involves the asymmetric reduction of a corresponding ketone or the opening of a chiral epoxide.

G cluster_0 Synthesis of CAS 1360774-41-9 start Chiral Precursor (e.g., Cyclopropyl Acyl Compound) step1 Asymmetric Reduction or Chiral Epoxidation start->step1 [Core Strategy] step2 Introduction of Boc-Protected Amine step1->step2 [Key Transformation] product tert-Butyl (S)-(1-cyclopropyl- 2-hydroxyethyl)carbamate (CAS 1360774-41-9) step2->product

Caption: Conceptual workflow for chiral synthesis.

Expertise & Experience: The choice of a Boc protecting group is deliberate. It is stable under a wide range of reaction conditions but can be removed cleanly under acidic conditions (e.g., trifluoroacetic acid), which is often a requirement in the final steps of synthesizing an active pharmaceutical ingredient (API). This orthogonality is a cornerstone of modern multi-step synthesis.

Part 3: Isomer 2 - A Versatile Cyclopropylamine Derivative

This section details the isomeric intermediate where the functional groups are attached to the cyclopropyl ring itself.

Identification and Synonyms

Primary Name: tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate[4]

In this isomer, the Boc-protected amine and the 2-hydroxyethyl group are both attached to the same carbon atom of the cyclopropane ring. This creates a quaternary center on the ring, a structural motif of interest in medicinal chemistry.

Identifier Type Value
CAS Number 753023-57-3
IUPAC Name tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate[5]
Synonyms N-Boc-1-(2-hydroxyethyl)cyclopropanamine, 2-[1-(Boc-amino)cyclopropyl]ethanol[5][6]
Molecular Formula C₁₀H₁₉NO₃[5]
Molecular Weight 201.26 g/mol [5]
SMILES CC(C)(C)OC(=O)NC1(CC1)CCO[5]
Physicochemical Properties & Safety
Property Value Source
Physical Form SolidPubChem
Storage 2-8°C RefrigeratorPharmaffiliates[4]
GHS Hazards H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)PubChem[5]
Application in Drug Development

This intermediate is a versatile building block used in organic synthesis.[7] Its structure allows for the introduction of a cyclopropylamine moiety bearing a hydroxylated side chain, which can be used to modulate solubility and provide a handle for further functionalization. While direct links to specific marketed drugs are less commonly published, its utility is evident in patent literature for creating novel chemical entities for various therapeutic targets.

Experimental Protocol: Synthesis

The synthesis of this isomer can be achieved through a multi-step process starting from a suitable cyclopropane precursor. The following protocol is a representative example adapted from analogous syntheses described in patent literature[2].

Objective: To synthesize tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate.

Materials:

  • 1-(Aminomethyl)cyclopropanemethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(aminomethyl)cyclopropanemethanol (1.0 eq) in a 1:1 mixture of DCM and water.

  • Base Addition: Add sodium bicarbonate (2.5 eq) to the solution and stir vigorously to create a biphasic mixture.

  • Boc Protection: Cool the mixture to 0 °C in an ice bath. Dissolve di-tert-butyl dicarbonate (1.1 eq) in DCM and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure title compound.

Trustworthiness: This protocol is a self-validating system. The progress can be monitored by TLC, and the final product's identity and purity must be confirmed by the analytical methods described in the next section. This ensures that the material produced is suitable for subsequent, often costly, synthetic steps.

Part 4: Quality Control and Analytical Protocols

Ensuring the identity and purity of these intermediates is critical for their successful use in pharmaceutical manufacturing. The following are standard, field-proven analytical methods.[8]

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine purity and quantify impurities.

Protocol:

  • System: HPLC with a UV detector.[9]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.[9]

  • Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[10]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 210 nm.[9]

  • Sample Prep: 1 mg/mL solution in mobile phase, filtered through a 0.45 µm filter.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: Structural confirmation and identification.

Protocol:

  • Instrument: 400 MHz NMR spectrometer.[9]

  • Sample Prep: ~15 mg of sample dissolved in 0.7 mL of deuterated chloroform (CDCl₃).[9]

  • ¹H NMR: Acquire spectrum and reference to residual solvent peak (7.26 ppm). Expected signals would include the tert-butyl singlet (~1.4 ppm), cyclopropyl protons, and protons on the hydroxyethyl chain.

  • ¹³C NMR: Acquire proton-decoupled spectrum and reference to CDCl₃ (77.16 ppm).

Mass Spectrometry (MS)

Purpose: To confirm molecular weight.

Protocol:

  • Technique: Electrospray Ionization (ESI).

  • Mode: Positive ion mode.

  • Expected Ion: [M+H]⁺ and/or [M+Na]⁺. For C₁₀H₁₉NO₃ (MW 201.26), the expected m/z for [M+H]⁺ would be ~202.14.

G cluster_1 Analytical Workflow for Quality Control sample Synthesized Intermediate Batch hplc HPLC (Purity Assay >98%) sample->hplc [Purity Check] nmr NMR (¹H, ¹³C) (Structural Identity) sample->nmr [Identity Check] ms Mass Spec (Molecular Weight) sample->ms [Identity Check] release Batch Release for GMP Synthesis hplc->release [All Specs Met] nmr->release [All Specs Met] ms->release [All Specs Met]

Caption: A self-validating analytical workflow.

Part 5: Conclusion

The term tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is insufficient for precise scientific communication. Researchers must rely on specific CAS numbers—1360774-41-9 for the chiral (S)-(1-cyclopropyl-2-hydroxyethyl) isomer and 753023-57-3 for the (1-(2-hydroxyethyl)cyclopropyl) isomer—to ensure reproducibility and accuracy. Both molecules are valuable intermediates, offering unique structural features for the design of next-generation therapeutics. Understanding their distinct synthesis, properties, and analytical validation is essential for any professional in the field of drug development.

References

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  • US8592397B2 - Compositions and methods for combination antiviral therapy. Google Patents.
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  • JP7454729B2 - Pharmaceutical composition containing an amide derivative with antiviral activity. Google Patents.
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  • US8058302B2 - Process for preparing pure anastrozole. Google Patents.
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  • WO2021250648A1 - Nitrile-containing antiviral compounds. Google Patents.
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  • 753023-57-3 | tert-Butyl [1-(2-hydroxyethyl)cyclopropyl]carbamate. Alachem Co., Ltd. Available at: [Link]

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Foundational

A Comprehensive Technical Guide to tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate

An Essential Building Block in Modern Drug Discovery Introduction: The Strategic Importance of a Unique Molecular Scaffold tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is a chiral amino alcohol derivative that has...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of a Unique Molecular Scaffold

tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is a chiral amino alcohol derivative that has garnered significant attention in the field of medicinal chemistry. Its structure, which incorporates a conformationally rigid cyclopropyl group and a versatile hydroxyl moiety, makes it a valuable building block in the synthesis of complex, biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled, sequential reactions, a critical feature in multi-step organic synthesis. This guide provides an in-depth analysis of its chemical properties, a detailed synthetic protocol, and an exploration of its applications in drug development.

The Simplified Molecular-Input Line-Entry System (SMILES) notation for tert-butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is CC(C)(C)OC(=O)NCC(C1CC1)O . This notation provides a linear representation of the molecule's two-dimensional structure.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of tert-butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is crucial for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₃PubChem
Molecular Weight 201.26 g/mol PubChem
Appearance White to off-white solidCommercial Suppliers
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.General knowledge of similar compounds
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the cyclopropyl protons (a complex multiplet in the upfield region, typically between 0.2 and 1.0 ppm), the methylene protons adjacent to the amine and the hydroxyl group, and the methine proton attached to the hydroxyl-bearing carbon.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the Boc group (around 156 ppm), the quaternary and methyl carbons of the tert-butyl group, and the carbons of the cyclopropyl ring and the ethyl chain.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecule [M+H]⁺ at m/z 202.14.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the carbamate, the C=O stretching of the carbamate, and the O-H stretching of the hydroxyl group.

Synthesis of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate: A Mechanistic Approach

The synthesis of tert-butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is most commonly achieved through the reduction of a corresponding Boc-protected cyclopropyl amino acid or its ester derivative. This approach provides good stereochemical control and is amenable to scale-up.

Conceptual Synthetic Pathway

The logical flow for the synthesis originates from a readily available starting material, N-Boc-cyclopropylglycine. The carboxylic acid functionality is reduced to a primary alcohol, yielding the target molecule.

G cluster_start Starting Material cluster_reduction Key Transformation cluster_product Final Product A N-Boc-cyclopropylglycine B Reduction of Carboxylic Acid A->B Reducing Agent (e.g., LiAlH₄, BH₃·THF) C tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate B->C Work-up

Caption: Synthetic pathway from N-Boc-cyclopropylglycine.

Detailed Experimental Protocol: Reduction of N-Boc-cyclopropylglycine Methyl Ester

This protocol describes a representative procedure for the synthesis of tert-butyl (2-cyclopropyl-2-hydroxyethyl)carbamate. The choice of reducing agent is critical; lithium aluminum hydride (LiAlH₄) is a powerful and effective choice for this transformation.

Materials:

  • N-Boc-cyclopropylglycine methyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Substrate: A solution of N-Boc-cyclopropylglycine methyl ester (1.0 equivalent) in anhydrous tetrahydrofuran is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction mixture is cooled again to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water. This "Fieser workup" results in the formation of a granular precipitate.

  • Filtration and Extraction: The precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with diethyl ether. The combined organic filtrates are then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. If necessary, the product can be further purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Self-Validation and Causality: The use of anhydrous conditions is paramount to prevent the violent reaction of LiAlH₄ with water and to ensure the efficiency of the reduction. The dropwise addition at 0 °C controls the exothermic nature of the reaction. The Fieser workup is a well-established and safe method for quenching LiAlH₄ reductions, leading to easily filterable salts.

The Role in Drug Discovery and Development

The unique structural features of tert-butyl (2-cyclopropyl-2-hydroxyethyl)carbamate make it a highly sought-after building block in the design of novel therapeutics.

Conformational Rigidity and Metabolic Stability

The cyclopropyl group introduces a significant degree of conformational rigidity into the molecule.[1] This can be advantageous in drug design as it can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target. Furthermore, the C-H bonds of the cyclopropyl ring are stronger than those in acyclic alkanes, making this moiety more resistant to metabolic oxidation by cytochrome P450 enzymes.[1]

A Versatile Scaffold for Further Functionalization

The primary hydroxyl group serves as a versatile handle for further chemical modifications. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then be acylated, alkylated, or used in other coupling reactions.

Diagram of Utility in Medicinal Chemistry

G cluster_core tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate cluster_modifications Chemical Modifications cluster_applications Therapeutic Applications A Core Scaffold B Hydroxyl Group Functionalization A->B Versatility C Amine Deprotection & Derivatization A->C Orthogonality F Novel Bioactive Compounds B->F C->F D Enhanced Potency E Improved Metabolic Stability F->D F->E

Caption: Role of the scaffold in drug discovery.

Conclusion

tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate represents a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its unique combination of a rigid cyclopropyl moiety, a functionalizable hydroxyl group, and a protected amine makes it an ideal starting material for the construction of diverse chemical libraries for drug discovery. The synthetic route via reduction of the corresponding amino acid derivative is a reliable and scalable method for its preparation. As the demand for novel and effective therapeutics continues to grow, the importance of such well-designed molecular scaffolds in medicinal chemistry is undeniable.

References

  • PubChem. tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate. National Center for Biotechnology Information. [Link]

  • T. W. Green, P. G. M. Wuts. Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2007.
  • Carey, F. A., Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007.
  • Singh, U. P., Singh, R. K. P., et al. "The ‘Cyclopropyl Fragment’ is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules". Journal of Medicinal Chemistry, 2021, 64(19), 14113-14165. [Link]

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Exploratory

Unraveling the Enigmatic Mechanism of Action of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate: A Technical Guide for Drug Discovery Professionals

Introduction: Deconstructing a Molecule of Interest In the landscape of modern drug discovery, small molecules with unique structural motifs hold the promise of novel therapeutic interventions. tert-Butyl (2-cyclopropyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Molecule of Interest

In the landscape of modern drug discovery, small molecules with unique structural motifs hold the promise of novel therapeutic interventions. tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is one such molecule, primarily utilized as a chiral building block in the synthesis of pharmaceuticals, notably in the development of antiviral and antidiabetic agents[1]. Its structure is a composite of three key functional groups: a tert-butoxycarbonyl (Boc) protected amine, a cyclopropyl ring, and a secondary alcohol. The inherent stability conferred by the cyclopropyl and tert-butyl carbamate moieties makes it a valuable component in asymmetric synthesis[1]. However, its intrinsic biological activity and potential mechanism of action remain largely unexplored. This guide aims to dissect the potential pharmacological activities of this compound based on its constituent chemical features and to provide a comprehensive roadmap for their experimental validation.

The carbamate functional group is a well-established pharmacophore, known for its role in enzyme inhibition, particularly as a reversible inhibitor of acetylcholinesterase in certain insecticides[2]. Carbamates are also recognized for their proteolytic and chemical stability, often serving as peptide bond surrogates in medicinal chemistry to enhance cell membrane permeability and modulate interactions with target enzymes or receptors[2][3][4].

The cyclopropyl group, a strained three-membered ring, is a prized addition in drug design. Its rigid structure can enhance binding to biological targets, improve metabolic stability, and increase brain permeability[5][6]. The unique electronic properties of the cyclopropyl ring can also facilitate favorable interactions, such as hydrophobic and π-sigma interactions, within the binding pockets of proteins[7]. Several FDA-approved drugs containing cyclopropyl moieties exhibit inhibitory activity against receptor tyrosine kinases like MET, VEGFR-2, and EGFR[8].

Given these characteristics, we can formulate two primary, plausible hypotheses for the mechanism of action of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate, which will be the focus of this in-depth technical guide.

Hypothesis 1: Acetylcholinesterase Inhibition - A Classic Carbamate Interaction

The presence of the carbamate group raises the immediate possibility of interaction with cholinesterases, a well-documented activity for this class of compounds[2]. Carbamates can act as reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is the basis for the therapeutic effects of drugs used to treat conditions like Alzheimer's disease and myasthenia gravis.

Experimental Workflow for Investigating Acetylcholinesterase Inhibition

The following workflow outlines a systematic approach to determine if tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate acts as an AChE inhibitor.

AChE_Inhibition_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Elucidation cluster_2 Phase 3: Cellular Validation A1 Primary Screening: Ellman's Assay A2 Determine IC50 A1->A2 Active Hit B1 Enzyme Kinetics Studies A2->B1 Proceed if IC50 is potent B2 Determine Inhibition Type (Competitive, Non-competitive, etc.) B1->B2 B3 Reversibility Assay (Rapid Dilution) B1->B3 C1 Cell-Based AChE Activity Assay (e.g., in SH-SY5Y neuroblastoma cells) B2->C1 Characterized Inhibition C2 Assess Neuronal Signaling C1->C2

Caption: Workflow for Investigating Acetylcholinesterase Inhibition.

1.1. Primary Screening using the Ellman's Assay:

The Ellman's assay is a robust and widely used colorimetric method for measuring AChE activity[9][10].

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm[9][10]. A reduction in the rate of color formation in the presence of the test compound indicates AChE inhibition.

  • Protocol:

    • Reagent Preparation:

      • Prepare a stock solution of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate in a suitable solvent (e.g., DMSO).

      • Prepare working solutions of AChE (from electric eel or human recombinant), ATCh, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Assay Plate Setup (96-well plate):

      • Test Wells: Add buffer, a fixed concentration of the test compound, and AChE solution.

      • Control Wells (No Inhibitor): Add buffer, solvent control (DMSO), and AChE solution.

      • Blank Wells: Add buffer, solvent control, and no enzyme.

    • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation: Add DTNB and then ATCh to all wells to start the reaction.

    • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 10-15 minutes) using a microplate reader[10].

1.2. Determination of IC50:

  • Rationale: If the primary screen shows significant inhibition, the next step is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

  • Protocol:

    • Perform the Ellman's assay as described above, but with a range of concentrations of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate.

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

2.1. Enzyme Kinetics Studies:

  • Rationale: To understand how the compound inhibits AChE, it is crucial to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed)[11][12]. This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.

  • Protocol:

    • Perform the Ellman's assay with varying concentrations of the substrate (ATCh) in the absence and presence of different fixed concentrations of the inhibitor.

    • Plot the initial reaction rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant).

    • Analyze the changes in Vmax and Km in the presence of the inhibitor using Lineweaver-Burk or other linear plots to elucidate the inhibition type[12].

Inhibition Type Effect on Vmax Effect on Km
Competitive UnchangedIncreased
Non-competitive DecreasedUnchanged
Uncompetitive DecreasedDecreased
Mixed DecreasedIncreased or Decreased

2.2. Reversibility Assay:

  • Rationale: To determine if the inhibition is reversible or irreversible. Carbamates are typically reversible inhibitors.

  • Protocol (Rapid Dilution Method):

    • Pre-incubate a concentrated solution of AChE with a high concentration of the inhibitor (e.g., 10x IC50) to ensure complete binding[13].

    • Rapidly dilute the enzyme-inhibitor complex into a solution containing the substrate (ATCh) and DTNB, such that the inhibitor concentration is now well below its IC50.

    • Monitor the enzyme activity over time. A gradual recovery of enzyme activity indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition[13].

3.1. Cell-Based AChE Activity Assay:

  • Rationale: To confirm the inhibitory activity in a more physiologically relevant context.

  • Protocol:

    • Use a suitable cell line with endogenous AChE activity, such as the human neuroblastoma cell line SH-SY5Y.

    • Treat the cells with varying concentrations of the test compound.

    • Lyse the cells and measure the AChE activity in the cell lysates using the Ellman's assay.

Hypothesis 2: Modulation of a Kinase or Receptor Signaling Pathway

The presence of the cyclopropyl group, a common feature in kinase inhibitors and receptor ligands, suggests that tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate could modulate the activity of a protein kinase or bind to a specific receptor[5][8]. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer[14][15][16]. The rigid conformation of the cyclopropyl group can enhance binding affinity and specificity for the ATP-binding pocket of kinases or the ligand-binding domain of receptors[7].

Experimental Workflow for Investigating Kinase/Receptor Modulation

This workflow provides a strategy to identify and characterize the potential interaction of the compound with a kinase or receptor target.

Kinase_Receptor_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular Functional Assays A1 Broad Kinase Panel Screening A3 Identify Potential Targets A1->A3 A2 Receptor Binding Assays (e.g., Radioligand Binding) A2->A3 B1 Biochemical Kinase Assay (e.g., TR-FRET, FP) A3->B1 Target(s) Identified B2 Determine IC50/Kd B1->B2 B3 Mechanism of Inhibition Studies (ATP-competitive?) B2->B3 C1 Cellular Phosphorylation Assay B3->C1 Characterized Interaction C2 Downstream Signaling Pathway Analysis (e.g., Western Blot) C1->C2 C3 Cell Viability/Proliferation Assays C2->C3

Caption: Workflow for Investigating Kinase/Receptor Modulation.

1.1. Broad Kinase Panel Screening:

  • Rationale: To identify potential kinase targets in an unbiased manner.

  • Protocol:

    • Submit the compound to a commercial or in-house kinase screening service that offers a large panel of purified human kinases (e.g., >400 kinases).

    • The screening is typically performed at a single high concentration of the compound (e.g., 10 µM) in a primary assay.

    • The output will be the percentage of inhibition for each kinase in the panel, highlighting potential "hits".

1.2. Receptor Binding Assays:

  • Rationale: To determine if the compound binds to a specific receptor.

  • Protocol (Radioligand Displacement Assay):

    • Select a panel of relevant receptors based on the therapeutic area of interest (e.g., G-protein coupled receptors, nuclear receptors).

    • Use cell membranes or purified receptors that have been incubated with a known radiolabeled ligand for the target receptor.

    • Add the test compound at various concentrations and measure its ability to displace the radiolabeled ligand.

    • The amount of bound radioligand is measured, typically by filtration to separate bound from free ligand, followed by scintillation counting[17][18]. A decrease in bound radioactivity indicates that the test compound is competing for the same binding site.

2.1. Biochemical Kinase Assay:

  • Rationale: To confirm the inhibitory activity of the identified kinase "hits" and determine their potency.

  • Protocol (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

    • Principle: A common format for kinase assays, TR-FRET measures the phosphorylation of a substrate by a kinase. The assay uses a europium chelate-labeled anti-phospho-substrate antibody (donor) and an acceptor-labeled substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur upon excitation.

    • Perform the assay with a range of concentrations of the test compound to generate a dose-response curve and calculate the IC50.

2.2. Determination of Binding Affinity (Kd):

  • Rationale: For receptor hits, it is important to quantify the binding affinity (dissociation constant, Kd).

  • Protocol (Saturation Binding Assay):

    • If a radiolabeled version of the test compound is available, incubate increasing concentrations with the receptor preparation and measure the amount of bound ligand.

    • If not, a competitive binding assay with a known radiolabeled ligand can be used to calculate the Ki, which is related to the Kd.

Parameter Description
IC50 The concentration of an inhibitor that reduces kinase activity by 50%.
Kd The equilibrium dissociation constant, a measure of the affinity of a ligand for its receptor.

2.3. Mechanism of Inhibition Studies (for Kinase Hits):

  • Rationale: To determine if the compound is an ATP-competitive inhibitor, which is a common mechanism for small molecule kinase inhibitors.

  • Protocol:

    • Perform the biochemical kinase assay with varying concentrations of ATP at fixed concentrations of the inhibitor.

    • Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to see if the inhibition is competitive with respect to ATP.

3.1. Cellular Phosphorylation Assay:

  • Rationale: To confirm that the compound inhibits the target kinase in a cellular context.

  • Protocol:

    • Use a cell line that expresses the target kinase.

    • Treat the cells with the test compound.

    • Stimulate the cells if necessary to activate the kinase.

    • Lyse the cells and measure the phosphorylation of a known downstream substrate of the target kinase using methods like Western blotting or a specific ELISA with a phospho-specific antibody[19][20].

3.2. Downstream Signaling Pathway Analysis:

  • Rationale: To investigate the broader effects of target inhibition on the relevant signaling cascade.

  • Protocol:

    • Treat cells with the compound and analyze the phosphorylation status and expression levels of key proteins in the downstream signaling pathway of the target kinase/receptor using Western blotting.

3.3. Cell Viability/Proliferation Assays:

  • Rationale: To determine the functional consequence of target inhibition on cellular processes like proliferation, viability, or apoptosis.

  • Protocol:

    • Treat relevant cell lines (e.g., cancer cell lines with an overactive target kinase) with the compound.

    • Measure cell viability or proliferation using standard assays such as MTT, CellTiter-Glo, or direct cell counting.

Conclusion

tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate, while currently valued as a synthetic intermediate, possesses structural motifs that suggest a rich and unexplored pharmacology. The systematic application of the experimental workflows detailed in this guide will enable researchers to thoroughly investigate its potential as either an acetylcholinesterase inhibitor or a modulator of kinase or receptor signaling. The elucidation of its mechanism of action is a critical step in unlocking its potential therapeutic value and guiding future drug development efforts. This structured approach, grounded in established methodologies, provides a clear path from hypothesis to validated mechanism, ultimately contributing to the advancement of medicinal chemistry and the discovery of novel therapeutics.

References

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  • MDPI. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • CrystEngComm. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. [Link]

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  • National Center for Biotechnology Information. Utilization of kinase inhibitors as novel therapeutic drug targets: A review. [Link]

  • Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

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  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • PubMed. Exhaustive Search of the Receptor Ligands by the CyCLOPS (Cytometry Cell-Labeling Operable Phage Screening) Technique. [Link]

  • Portland Press. Steady-state enzyme kinetics. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

  • National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

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Foundational

The Emergence and Utility of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate: A Technical Guide

Introduction: The Strategic Value of Cyclopropyl Moieties in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Cyclopropyl Moieties in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Among the structural motifs that have gained significant traction for achieving these desirable properties, the cyclopropyl group stands out. Its unique conformational rigidity and electronic character offer medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide delves into the specifics of a valuable chiral building block, tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate, a molecule that embodies the strategic incorporation of a cyclopropyl group in a synthetically accessible and versatile format. While the precise moment of its initial synthesis is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader appreciation and demand for chiral cyclopropyl-containing synthons in pharmaceutical research and development.

Physicochemical Properties and Stereochemistry

tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is a chiral molecule typically available as a racemic mixture or as its individual enantiomers. The presence of a stereocenter at the carbon bearing the hydroxyl and protected amino groups necessitates careful consideration of its stereochemistry in synthetic applications, as the biological activity of downstream compounds is often highly dependent on the absolute configuration of this center.

PropertyValue
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Appearance White to off-white solid
CAS Number (Racemate) 208399-56-0
CAS Number ((S)-enantiomer) 1360774-41-9
LogP ~1.2-1.5

The tert-butoxycarbonyl (Boc) protecting group offers excellent stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing a synthetically tractable handle for further elaboration.[1]

Synthetic Approaches: A Plausible Retrosynthetic Analysis

A plausible and efficient synthesis would likely commence with the reduction of a suitable cyclopropyl ketone, followed by the introduction of the protected amine functionality.

G cluster_0 Retrosynthetic Analysis Target tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate AminoAlcohol 2-Amino-2-cyclopropylethanol Target->AminoAlcohol Boc Protection Ketone Cyclopropylglyoxal or similar α-ketoaldehyde AminoAlcohol->Ketone Reductive Amination StartingMaterial Cyclopropyl methyl ketone Ketone->StartingMaterial Oxidation

Caption: A plausible retrosynthetic pathway for tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative, multi-step synthesis of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate, based on analogous procedures for similar compounds.

Step 1: Synthesis of 2-Amino-2-cyclopropylethanol

  • Reaction Setup: To a solution of cyclopropyl methyl ketone in a suitable solvent such as methanol, add an aminating agent (e.g., ammonia or a protected amine equivalent) and a reducing agent (e.g., sodium borohydride or catalytic hydrogenation).

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified by distillation or column chromatography to yield 2-amino-2-cyclopropylethanol.

Step 2: Boc-Protection of 2-Amino-2-cyclopropylethanol

  • Reaction Setup: Dissolve the 2-amino-2-cyclopropylethanol in a suitable solvent system, such as a mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or dioxane.

  • Reaction Conditions: To this solution, add di-tert-butyl dicarbonate (Boc₂O) and a base, such as sodium bicarbonate or triethylamine. The reaction is typically stirred at room temperature for several hours.[2]

  • Work-up and Purification: After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous residue is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Final Purification: The crude tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is purified by column chromatography on silica gel or by recrystallization to afford the final product as a white solid.

G cluster_0 Synthetic Workflow Start Cyclopropyl Methyl Ketone Step1 Reductive Amination Start->Step1 Intermediate 2-Amino-2-cyclopropylethanol Step1->Intermediate Step2 Boc Protection with Boc₂O Intermediate->Step2 Product tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate Step2->Product

Caption: A representative synthetic workflow for tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate.

Applications in Drug Development: A Chiral Scaffold for Bioactive Molecules

The true value of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate lies in its application as a chiral building block for the synthesis of complex, biologically active molecules. The cyclopropyl group can impart favorable properties such as increased metabolic stability by blocking potential sites of oxidation, and its rigid nature can help to lock in a bioactive conformation, leading to enhanced potency and selectivity for a given biological target.

While specific examples of its direct incorporation into marketed drugs are not extensively documented, its utility is evident in its commercial availability as a chiral building block for research and development. It is particularly well-suited for the synthesis of inhibitors of enzymes such as proteases and kinases, where the precise spatial arrangement of functional groups is critical for activity. For instance, it can be envisioned as a key component in the synthesis of novel antiviral agents, where the cyclopropyl moiety can mimic or replace other functionalities to improve drug-like properties.

Conclusion: A Versatile Tool for Modern Medicinal Chemistry

tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate serves as a prime example of a strategically designed chiral building block that addresses the ongoing challenges in drug discovery. Its combination of a conformationally constrained cyclopropyl group, a versatile hydroxyl functionality, and a readily manipulable protected amine makes it a valuable synthon for the construction of complex and potent pharmaceutical agents. While its own "discovery" may be humble and not marked by a singular, celebrated publication, its history is interwoven with the rise of cyclopropane as a privileged motif in medicinal chemistry. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such well-designed, multifunctional building blocks will undoubtedly increase.

References

Sources

Protocols & Analytical Methods

Method

Reaction conditions for tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate synthesis

An Application Note for the Synthesis of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate Abstract This application note provides a comprehensive guide to the synthesis of tert-butyl (2-cyclopropyl-2-hydroxyethyl)carba...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate

Abstract

This application note provides a comprehensive guide to the synthesis of tert-butyl (2-cyclopropyl-2-hydroxyethyl)carbamate, a valuable chiral building block in medicinal chemistry and drug development. We present a robust, two-step synthetic route commencing with the protection of 2-amino-1-cyclopropylethanone followed by the stereoselective reduction of the resulting ketone. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters that ensure high yield and purity.

Introduction and Synthetic Strategy

Tert-butyl (2-cyclopropyl-2-hydroxyethyl)carbamate incorporates a cyclopropyl moiety, a common motif in modern pharmaceuticals known for improving metabolic stability and binding affinity, and a protected amino alcohol functionality, which is a versatile handle for further chemical elaboration. The tert-butoxycarbonyl (Boc) protecting group is favored due to its stability under a wide range of conditions and its facile removal under mild acidic conditions[1].

Our synthetic approach is a logical and efficient two-step process:

  • N-Boc Protection: The synthesis begins with the protection of the primary amine of a suitable precursor, 2-amino-1-cyclopropylethanone, using di-tert-butyl dicarbonate ((Boc)₂O). This reaction yields the intermediate, tert-butyl (2-cyclopropyl-2-oxoethyl)carbamate.

  • Ketone Reduction: The carbonyl group of the N-Boc protected intermediate is then reduced to a hydroxyl group using a mild and selective reducing agent, sodium borohydride (NaBH₄), to afford the final product.

This strategy is advantageous as it utilizes common and readily available reagents, and the reaction conditions are generally mild, minimizing the risk of side reactions.

Reaction Mechanisms and Scientific Rationale

N-Boc Protection

The protection of an amine with di-tert-butyl dicarbonate is a cornerstone of modern organic synthesis[2]. The reaction proceeds via nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of (Boc)₂O. A base, such as triethylamine or sodium bicarbonate, is typically added to neutralize the acidic proton of the amine (or its salt), thereby increasing its nucleophilicity.

The choice of solvent is critical; aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often used to ensure the solubility of both the amine substrate and the (Boc)₂O reagent[3].

Chemoselective Ketone Reduction

The reduction of the ketone to a secondary alcohol is the key transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its excellent chemoselectivity. It readily reduces aldehydes and ketones but does not affect less reactive functional groups like carbamates, esters, or amides under standard conditions. This selectivity is crucial for the success of the synthesis, preventing unwanted reactions at the Boc-carbamate group.

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product. Performing the reaction at a reduced temperature (e.g., 0 °C) helps to control the reaction rate and minimize potential side reactions.

G cluster_mech Mechanism: Ketone Reduction with NaBH₄ ketone Ketone (R-CO-R') alkoxide Alkoxide Intermediate (R-CHO⁻-R') ketone->alkoxide 1. Hydride Attack nabh4 NaBH₄ nabh4->ketone alcohol Alcohol Product (R-CH(OH)-R') alkoxide->alcohol 2. Protonation borate Borate Esters alkoxide->borate forms solvent Protic Solvent (e.g., MeOH) solvent->alkoxide

Caption: Mechanism of ketone reduction by sodium borohydride.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: Synthesis of tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate

This protocol details the N-Boc protection of 2-amino-1-cyclopropylethanone hydrochloride.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-cyclopropylethanone hydrochloride (1.0 eq).

  • Solvent and Base Addition: Suspend the starting material in dichloromethane (DCM, approx. 0.2 M). Cool the mixture to 0 °C using an ice bath.

  • Base Neutralization: Slowly add triethylamine (TEA, 2.2 eq) to the suspension and stir for 15 minutes to neutralize the hydrochloride salt.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product[4].

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Synthesis of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate

This protocol describes the reduction of the ketone intermediate to the final alcohol product.

  • Reaction Setup: Dissolve tert-butyl (2-cyclopropyl-2-oxoethyl)carbamate (1.0 eq) in methanol (MeOH, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) slowly and in small portions. Vigorous gas evolution (H₂) may be observed.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

  • Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x).

  • Washing and Isolation: Combine the organic layers and wash with brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target compound, tert-butyl (2-cyclopropyl-2-hydroxyethyl)carbamate. Further purification can be performed by recrystallization or column chromatography if necessary.

Summary of Reaction Conditions and Data

The following table summarizes the typical reaction parameters for this two-step synthesis.

ParameterStep 1: Boc ProtectionStep 2: Ketone Reduction
Key Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Sodium Borohydride (NaBH₄)
Equivalents 1.1 eq1.5 eq
Base Triethylamine (2.2 eq)N/A
Solvent Dichloromethane (DCM)Methanol (MeOH)
Temperature 0 °C to Room Temperature0 °C
Reaction Time 12 - 18 hours1 - 2 hours
Typical Yield 85-95%90-98%
Purification Flash ChromatographyExtraction / Recrystallization

Overall Synthetic Workflow

The entire process from the starting amine to the final amino alcohol product is a streamlined workflow designed for efficiency and scalability.

Caption: High-level workflow for the synthesis.

References

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2003). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 268. [Link]

  • Li, W., et al. (2019). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Royal Society of Chemistry. [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. [Link]

  • Tanaka, H., et al. (2008). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • Stavber, S., et al. (2020). Method for preparing tert-butyl n-((1r,2s,5s) -...).
  • Stavber, S., et al. (2020). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

  • Reddy, G. V., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

  • de Souza, R. O. M. A., et al. (2016). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 21(9), 1221. [Link]

  • ResearchGate. (Various Dates). Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

  • SyntheticPage. (n.d.). Synthesis of N-Boc-1-amino-1-(2,2,5,5-tetramethyl-1-cyclopentyl)ethenylcyclopropane. SyntheticPage. [Link]

  • Kumar, A., et al. (2024). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-one. National Institutes of Health. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 85, 1-10. [Link]

Sources

Application

tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate as a Boc-protected intermediate

An In-Depth Guide to the Application of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate as a Boc-Protected Intermediate in Modern Synthesis Authored by: A Senior Application Scientist Introduction: The Strategic Value...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate as a Boc-Protected Intermediate in Modern Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Cyclopropyl Amino Alcohol Building Block

In the landscape of contemporary medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The cyclopropyl group, in particular, has garnered significant attention for its ability to confer remarkable properties upon parent molecules, including enhanced metabolic stability, increased potency, improved brain permeability, and favorable conformational rigidity.[1][2] When combined with a β-amino alcohol scaffold—a privileged structure in its own right found in numerous bioactive compounds—the resulting building block becomes a powerful tool for synthetic chemists.

This guide focuses on tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate , a quintessential example of such a strategic intermediate. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine allows for the selective manipulation of the hydroxyl group, while its acid-labile nature provides a reliable method for deprotection later in a synthetic sequence.[3][4] This orthogonal reactivity is the cornerstone of its utility.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, field-proven protocols for the synthesis, purification, and characterization of this intermediate but also explains the underlying chemical principles and strategic considerations for its effective application in multi-step synthesis.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The following tables summarize the key physical properties and expected spectroscopic data for tert-Butyl (S)-(1-cyclopropyl-2-hydroxyethyl)carbamate, the commonly used enantiomer. These protocols are readily adaptable for the racemic mixture or the (R)-enantiomer.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name tert-Butyl (S)-(1-cyclopropyl-2-hydroxyethyl)carbamate
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
CAS Number 1360774-41-9[5]
Appearance Typically a colorless oil or white solid

Table 2: Representative Spectroscopic Data

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~5.0 (br s, 1H, NH ), ~3.7-3.6 (m, 2H, CH₂ OH), ~3.2 (m, 1H, CH -NHBoc), ~2.5 (br s, 1H, OH ), 1.45 (s, 9H, C(CH₃ )₃), ~0.9 (m, 1H, Cyclopropyl-CH ), ~0.6-0.2 (m, 4H, Cyclopropyl-CH₂ )
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~156.5 (C=O), ~79.5 (O-C (CH₃)₃), ~64.0 (C H₂OH), ~55.0 (C H-NHBoc), 28.4 (O-C(C H₃)₃), ~12.0 (Cyclopropyl-C H), ~4.0 (Cyclopropyl-C H₂), ~3.0 (Cyclopropyl-C H₂)
Mass Spec. (ESI+)m/z: 202.1 [M+H]⁺, 224.1 [M+Na]⁺
IR Spectroscopy ν (cm⁻¹): ~3400 (O-H stretch, N-H stretch), ~2970 (C-H stretch), ~1685 (C=O stretch, carbamate)

Part 1: Synthesis and Purification

The most direct and reliable synthesis of the title compound involves the N-protection of the parent amino alcohol, 1-cyclopropyl-2-aminoethanol, using di-tert-butyl dicarbonate (Boc₂O). This reaction is highly efficient and proceeds under mild conditions, making it ideal for laboratory-scale and potential scale-up operations.

Overall Synthetic Workflow

The process can be visualized as a four-stage workflow, from starting materials to the final, characterized product.

G cluster_0 Synthesis Stage cluster_1 Workup & Isolation cluster_2 Purification Stage cluster_3 Final Product A Starting Material (1-cyclopropyl-2-aminoethanol) B Boc Protection (Boc₂O, Base, Solvent) A->B C Aqueous Workup (Extraction) B->C D Concentration (Rotary Evaporation) C->D E Flash Column Chromatography D->E F Pure Product E->F G Characterization (NMR, MS, IR) F->G

Caption: Workflow from starting amine to final characterized product.

Detailed Experimental Protocol: Boc Protection

This protocol describes a standard procedure for the chemoselective N-protection of an amino alcohol.

Materials and Reagents:

  • 1-cyclopropyl-2-aminoethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-cyclopropyl-2-aminoethanol (1.0 eq). Dissolve it in DCM or THF (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. If using a biphasic system with NaHCO₃, a saturated aqueous solution would be used instead of TEA.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction upon addition of Boc₂O.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred, cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Quenching and Extraction: Once complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Expert Insights: The "Why" Behind the Protocol
  • Choice of Reagent: Di-tert-butyl dicarbonate is the most common reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[6][7]

  • Role of the Base: The amine starting material acts as a nucleophile, attacking a carbonyl of Boc₂O. The base (TEA or NaHCO₃) is required to neutralize the protonated amine intermediate, driving the reaction to completion.[6]

  • Solvent Selection: DCM and THF are excellent choices as they are relatively inert and effectively solubilize both the polar starting material and the less polar product.

  • Aqueous Workup: The series of washes is a self-validating system. The acid wash removes the organic base (TEA), the basic wash removes any acidic impurities, and the brine wash helps to remove residual water from the organic phase before drying.

Purification Protocol: Flash Column Chromatography

The crude product is often clean but may contain minor impurities. Flash chromatography is the standard method for obtaining highly pure material.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A mixture of Hexanes and Ethyl Acetate is typical. The ideal system will give the product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., 20% EtOAc in Hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.

  • Elution: Run the column using the eluent, collecting fractions. Monitor the elution of the product using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate.

Part 2: Applications in Multi-Step Synthesis

The primary value of this intermediate lies in its bifunctional nature. The Boc-protected amine is stable to most nucleophilic and basic conditions, allowing for selective reactions at the free hydroxyl group. Subsequently, the amine can be deprotected under acidic conditions to participate in further transformations.[3]

Deprotection and Subsequent Functionalization

A common synthetic sequence involves deprotecting the amine and then forming a new bond, such as an amide linkage.

G A Boc-Protected Intermediate B Acidic Deprotection (TFA/DCM or HCl/Dioxane) A->B Step 1 C Free Amino Alcohol (Ammonium Salt) B->C D Neutralization (Base) C->D Workup E Free Amine D->E F Subsequent Reaction (e.g., Amide Coupling) E->F Step 2 G Final Product F->G

Caption: Typical workflow for deprotection and further reaction.

Protocol: Boc Deprotection

Safety Note: Strong acids like Trifluoroacetic Acid (TFA) are corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in DCM (0.1-0.2 M).

  • Acid Addition: Cool the solution to 0 °C and add Trifluoroacetic Acid (5-10 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting residue is the TFA salt of the free amine.

  • Neutralization: To obtain the free amine, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer over Na₂SO₄ and concentrate to yield the deprotected amino alcohol.

Expert Insights: Deprotection Mechanism and Considerations

The Boc group is cleaved under acidic conditions via a mechanism involving protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[6]

  • Choice of Acid: TFA in DCM and HCl in dioxane are the most common and effective reagents for this transformation.[4] They are volatile, allowing for easy removal post-reaction.

  • Potential Side Reactions: The tert-butyl cation generated during deprotection can potentially alkylate nucleophilic sites on the substrate.[8] While less of a concern for this simple molecule, scavengers like anisole can be added in more complex systems.

  • Green Chemistry: While effective, solvents like DCM are coming under increased scrutiny.[8] For greener processes, exploring alternative deprotection methods or solvent systems is encouraged. Aqueous phosphoric acid has been reported as an effective, environmentally benign reagent for Boc deprotection.[3]

Application in Drug Discovery

This building block is particularly valuable for synthesizing molecules targeting a range of therapeutic areas. The cyclopropylamine moiety is a key pharmacophore in drugs like monoamine oxidase inhibitors (MAOIs).[9] The β-amino alcohol structure is critical for the activity of many antiviral and antidiabetic agents.[10] The ability to synthesize chiral versions of this intermediate allows for the creation of enantiomerically pure final compounds, which is often critical for safety and efficacy in pharmaceuticals.[10][11]

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances. [Link]

  • PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]

  • Wikipedia. Cyclopropylacetylene. [Link]

  • Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Taylor & Francis Online. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Synthetic Communications. [Link]

  • ACS Green Chemistry Institute. BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • MySkinRecipes. Tert-Butyl (S)-(1-Cyclopropyl-2-Hydroxyethyl)Carbamate. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - ...
  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. [Link]

  • Supporting Information. Characterization Data of the Products. [Link]

  • Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Drug Targeting. [Link]

  • National Center for Biotechnology Information. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • PubMed. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate...). [Link]

  • SpringerLink. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Topics in Current Chemistry. [Link]

  • ResearchGate. Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. RSC Advances. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. [Link]

  • Tokyo Chemical Industry UK Ltd. Cyclopropylmethylamine | 2516-47-4. [Link]

  • ResearchGate. How can we protect an amino group leaving an alcohol group free?. [Link]

  • ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

  • ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]

  • MDPI. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Molecules. [Link]

  • Open Access Journals. A Brief Review on Synthesis of Β-Amino Alcohols by Ring Opening of Epoxides. Journal of Pharmaceutical Research and Clinical Practice. [Link]

  • PubChem. tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate. [Link]

  • PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank. [Link]

Sources

Method

Application Notes and Protocols for the Purification of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate

Introduction tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is a key chiral building block in the synthesis of various pharmaceutical agents, including antiviral and antidiabetic compounds.[1] Its molecular structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is a key chiral building block in the synthesis of various pharmaceutical agents, including antiviral and antidiabetic compounds.[1] Its molecular structure, featuring a polar hydroxyl group, a moderately polar carbamate linkage, and a nonpolar cyclopropyl moiety, presents a unique purification challenge. The purity of this intermediate is paramount as it directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate, offering detailed protocols for column chromatography, recrystallization, and liquid-liquid extraction. The methodologies are designed to be robust and reproducible, ensuring high purity of the final product.

Physicochemical Properties

A thorough understanding of the physicochemical properties of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is fundamental to developing effective purification strategies.

PropertyValueSource
Molecular FormulaC₁₀H₁₉NO₃[2]
Molecular Weight201.26 g/mol [2]
XLogP31.1[2]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count3[2]

The positive XLogP3 value suggests a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates its potential for interaction with polar solvents. This amphiphilic nature is a key consideration in the design of all purification methods.

Purification Strategy Overview

The choice of purification technique is contingent on the scale of the synthesis, the nature of the impurities, and the desired final purity. A typical workflow for the purification of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate may involve an initial work-up using liquid-liquid extraction, followed by either column chromatography for high-purity small-scale batches or recrystallization for larger quantities.

Purification_Workflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (Aqueous Work-up) Crude->LLE Concentration Concentration LLE->Concentration Purification_Choice Scale & Purity Requirement Concentration->Purification_Choice Column_Chrom Column Chromatography Purification_Choice->Column_Chrom Small Scale / High Purity Recrystallization Recrystallization Purification_Choice->Recrystallization Large Scale Pure_Product Pure Product (>98% Purity) Column_Chrom->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate.

Liquid-Liquid Extraction (Aqueous Work-up)

Scientific Rationale: Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[3][4] For tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate, this method is effective for removing water-soluble impurities such as salts and polar starting materials or by-products from the crude reaction mixture. The choice of the organic solvent is critical; it should readily dissolve the target compound while being immiscible with water. Ethyl acetate and dichloromethane are common choices due to their polarity, which is suitable for dissolving the moderately polar target molecule.

Protocol for Liquid-Liquid Extraction

Materials:

  • Crude reaction mixture

  • Ethyl acetate (or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Quenching and Dilution: Quench the reaction mixture by carefully adding it to a separatory funnel containing deionized water or a saturated aqueous solution of sodium bicarbonate to neutralize any acidic components. Dilute the mixture with ethyl acetate.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely.

  • Phase Separation: Drain the lower aqueous layer. If the organic layer is less dense than water (e.g., ethyl acetate), it will be the upper layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution to remove any remaining acidic impurities.

    • Brine to reduce the amount of dissolved water in the organic phase.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate for at least 30 minutes to remove residual water.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Column Chromatography

Scientific Rationale: Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[5] For polar molecules like tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate, normal-phase chromatography with a polar stationary phase (e.g., silica gel) is typically employed. The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system with a polarity that allows the target compound to have an Rf value between 0.2 and 0.4 on a thin-layer chromatography (TLC) plate is generally optimal. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used.

Protocol for Column Chromatography

Materials:

  • Crude product from liquid-liquid extraction

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

  • Ninhydrin stain for visualization (optional, for amine-containing impurities)[6]

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a 3:1 mixture of hexanes:ethyl acetate. The goal is to achieve good separation between the product spot and any impurity spots.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin eluting with the determined solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate, can be effective for separating compounds with a wide range of polarities.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate.

Recommended Solvent Systems for Column Chromatography:

Solvent System (v/v)Application Notes
Hexanes:Ethyl Acetate (4:1 to 1:1)A good starting point for many Boc-protected amino alcohols. The ratio can be adjusted based on TLC analysis.
Dichloromethane:Methanol (99:1 to 95:5)Useful for more polar impurities. Methanol significantly increases the eluting power.

Recrystallization

Scientific Rationale: Recrystallization is a purification technique for solid compounds that relies on the principle that the solubility of a compound in a solvent increases with temperature.[7] An ideal recrystallization solvent will dissolve the target compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. For tert-butyl carbamates, a mixture of a non-polar solvent and a slightly more polar solvent often provides the best results.[8]

Protocol for Recrystallization

Materials:

  • Crude solid product

  • Recrystallization solvent (e.g., hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents and solvent mixtures to find a suitable system. A good solvent will dissolve the compound when hot but not when cold. A mixture of hexanes and ethyl acetate is a promising candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Recommended Solvent Systems for Recrystallization:

Solvent SystemApplication Notes
Hexane:Ethyl AcetateStart by dissolving the compound in a minimal amount of hot ethyl acetate and then slowly add hot hexane until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.
Diethyl Ether:HexaneSimilar to the hexane/ethyl acetate system, this can be effective for inducing crystallization.
WaterWhile less common for this type of molecule, if the compound has sufficient water solubility at high temperatures and is a solid, it could be a green recrystallization option.[8]

Troubleshooting and Key Considerations

  • Oiling Out During Recrystallization: If the compound "oils out" instead of forming crystals, it may be due to the solution being too concentrated, cooling too rapidly, or the presence of impurities that inhibit crystallization. Try using a more dilute solution, a different solvent system, or purifying by column chromatography first.

  • Streaking on TLC: For amine-containing compounds, streaking on silica gel TLC plates can be an issue. Adding a small amount of triethylamine (e.g., 0.5%) to the eluent can help to obtain sharper spots.[5]

  • Product Stability: While the Boc group is generally stable, it can be cleaved under strongly acidic conditions.[9] Avoid prolonged exposure to strong acids during work-up and purification.

Conclusion

The purification of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate can be effectively achieved through a systematic approach employing liquid-liquid extraction, column chromatography, and recrystallization. The choice of method will depend on the specific requirements of the synthesis. By carefully selecting solvents and optimizing conditions based on the physicochemical properties of the molecule, researchers can obtain this valuable building block in high purity, ensuring the success of subsequent synthetic steps.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC, NIH. [Link]

  • TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

  • VanVeller Lab Resources, Department of Chemistry. How to TLC (Thin Layer Chromatography). [Link]

  • LCGC International. Liquid-Liquid Extraction of Polar Organic Compounds. [Link]

  • PubChem. tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate. [Link]

  • ACS Omega. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]

  • Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • Curly Arrow. Let's talk about TLCs Part 4 - Ninhydrin Stain. [Link]

  • YouTube. Intro to Liquid-Liquid Extraction. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Pharmaffiliates. tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate. [Link]

  • PMC, NIH. Three-phase liquid extraction: a simple and fast method for lipidomic workflows. [Link]

  • PubChem. tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate. [Link]

  • MySkinRecipes. Tert-Butyl (S)-(1-Cyclopropyl-2-Hydroxyethyl)Carbamate. [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • PubChemLite. Tert-butyl n-[1-(2-hydroxyethyl)cyclopropyl]carbamate (C10H19NO3). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate

Welcome to the dedicated technical support guide for the purification of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this valuable N-Boc protected amino alcohol. The inherent polarity, the presence of a reactive cyclopropyl group, and the lability of the Boc protecting group necessitate a carefully considered purification strategy. This guide provides in-depth, experience-driven advice in a user-friendly question-and-answer format.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate. These properties dictate its behavior during extraction, chromatography, and crystallization.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.26 g/mol [1]
Appearance Typically a solid at room temperature.[2]
XLogP3 1.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]

The XLogP3 value of 1.1 indicates a moderate degree of polarity, which is a key consideration for selecting appropriate chromatographic and recrystallization solvent systems. The presence of both hydrogen bond donors (the hydroxyl and N-H groups) and acceptors (the carbonyl and hydroxyl oxygens) contributes to its solubility in polar solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of 2-cyclopropylethanolamine with di-tert-butyl dicarbonate (Boc₂O). Potential impurities include:

  • Unreacted 2-cyclopropylethanolamine: This starting material is more polar than the product and can often be removed with an aqueous wash.

  • Di-tert-butyl dicarbonate (Boc₂O): Excess Boc₂O and its breakdown product, tert-butanol, are common non-polar impurities.

  • Di-Boc protected product: Over-protection of the amine can lead to a more lipophilic impurity.

  • tert-Butanol: A byproduct of the reaction.

Q2: My crude product is an oil. Is this normal, and how can I solidify it?

A2: It is not uncommon for N-Boc protected amino alcohols to be obtained as oils or low-melting solids, especially if minor impurities are present. To induce solidification, you can try the following:

  • Trituration: Stirring the oil with a non-polar solvent in which the product is poorly soluble, such as n-hexane or diethyl ether, can promote crystallization.[3][4]

  • Seed Crystal: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.

  • High Vacuum: Removing all traces of residual solvent under high vacuum can sometimes lead to solidification.

Troubleshooting Guide: Column Chromatography

Flash column chromatography is the most common method for purifying tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate. Here are some common issues and their solutions.

Problem 1: My compound is streaking on the TLC plate and the column.

  • Cause: This is often due to the basic nature of the amine functionality interacting strongly with the acidic silica gel.

  • Solution: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[5]

Problem 2: I'm having trouble separating my product from a closely eluting impurity.

  • Cause: The polarity of the product and the impurity are very similar.

  • Solution:

    • Optimize your solvent system: A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve resolution. A good starting point for this compound is a gradient of ethyl acetate in hexanes.

    • Change your solvent system: Sometimes, switching to a different solvent system with different selectivities can resolve co-eluting spots. Consider dichloromethane/methanol for more polar compounds.[6][7]

    • Use a different stationary phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a C18-functionalized silica (reverse phase).

Problem 3: My compound seems to be decomposing on the column.

  • Cause: The Boc group is sensitive to acidic conditions and can be partially cleaved on silica gel, especially if the elution time is long.[8] The cyclopropyl group can also be sensitive under certain conditions.

  • Solution:

    • Deactivate the silica gel: As mentioned above, adding a small amount of triethylamine to the eluent can help.

    • Run the column quickly: A faster flow rate will minimize the contact time between your compound and the silica gel.

    • Use a less acidic stationary phase: Consider using neutral alumina.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis:

    • Develop a suitable solvent system using TLC. A good starting point is 30-50% ethyl acetate in hexanes. The ideal Rf for the product is between 0.2 and 0.4.

    • Visualize the TLC plate using a suitable stain, such as ninhydrin (for any free amine impurities) or potassium permanganate.

  • Column Preparation:

    • Dry pack the column with silica gel.

    • Wet the column with the initial, less polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution:

    • Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. A typical gradient might be from 10% to 60% ethyl acetate.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Column Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (EtOAc/Hexanes) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Dry or Wet) Pack->Load Elute 4. Elute with Gradient (EtOAc/Hexanes) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Monitor->Collect Continue Elution Combine 7. Combine Pure Fractions Monitor->Combine Fractions Pure Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A typical workflow for the purification of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate using flash column chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization can be an effective final purification step to obtain highly pure, crystalline material.

Problem 1: I can't find a suitable single solvent for recrystallization.

  • Cause: The product may be too soluble in polar solvents and too insoluble in non-polar solvents at room temperature.

  • Solution: Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Good solvent pairs to try include ethyl acetate/hexanes or dichloromethane/hexanes.

Problem 2: The product "oils out" instead of crystallizing.

  • Cause: The cooling rate is too fast, or the solution is supersaturated. Impurities can also inhibit crystallization.

  • Solution:

    • Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.

    • Add a seed crystal: This is the most reliable method to induce crystallization.

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • Test the solubility of a small amount of the compound in various solvents at room temperature and at their boiling points. Ideal single solvents will show low solubility at room temperature and high solubility at elevated temperatures.

  • Dissolution:

    • Place the crude material in a flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the flask or adding a seed crystal.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Troubleshooting Logic for Purification Method Selection

Purification_Decision_Tree Start Crude Product Is_Oil Is the product an oil? Start->Is_Oil Triturate Triturate with n-hexane or ether Is_Oil->Triturate Yes TLC_Check Check purity by TLC Is_Oil->TLC_Check No (Solid) Solidifies Does it solidify? Triturate->Solidifies Column Column Chromatography Solidifies->Column No Solidifies->TLC_Check Yes Recrystallize Recrystallize Final_Product Final Product Recrystallize->Final_Product Column->TLC_Check Is_Pure Is it pure? TLC_Check->Is_Pure Is_Pure->Recrystallize No, minor impurities Is_Pure->Column No, major impurities Is_Pure->Final_Product Yes

Caption: A decision tree to guide the selection of the appropriate purification method based on the state of the crude product and its purity.

References

  • Sorbent Technologies. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Thin Layer Chromatography of aminoacids and short peptides. (n.d.). Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography? Retrieved from [Link]

  • ResearchGate. (2023, May 4). What is the best solvent system for amino acid thin layer chromatography? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • VanVeller Lab Resources - Department of Chemistry. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate. Retrieved from [Link]

Sources

Optimization

Stability and degradation of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate

Technical Support Center: tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate Introduction and Scope Welcome to the technical support guide for tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate. This molecule is a valuab...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate

Introduction and Scope

Welcome to the technical support guide for tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate. This molecule is a valuable chiral building block in modern organic synthesis, particularly for pharmaceuticals like antiviral and antidiabetic agents.[1] Its structure, featuring a Boc-protected amine and a secondary cyclopropyl carbinol, offers unique synthetic advantages but also presents specific stability challenges.[1]

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot experimental challenges, and ensure the integrity of your synthetic pathways. We will move beyond simple protocols to explain the underlying chemical principles governing the compound's behavior.

Physicochemical Properties and Stability Profile

A foundational understanding of the compound's properties is critical for its effective use. The unique combination of a sterically hindered carbamate and a strained cyclopropyl ring dictates its reactivity and stability.

Key Properties
PropertyValueSource(s)
Chemical Name tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate[2]
CAS Number 1360774-41-9 (for S-enantiomer)[1][3]
Molecular Formula C₁₀H₁₉NO₃[1][2][3]
Molecular Weight 201.26 g/mol [1][2][3]
Appearance White to off-white solid or oil[4]
Typical Storage 2-8°C (short-term), -20°C (long-term), under inert gas[5][6]
Chemical Stability Summary

The stability of this carbamate is a tale of two functionalities: the acid-labile Boc group and the catalytically sensitive cyclopropyl carbinol moiety.

ConditionStabilityPrimary Degradation Pathway(s) & ProductsCausality
Strongly Acidic (e.g., TFA, conc. HCl) Highly Labile Boc deprotection leading to 1-cyclopropyl-2-aminoethanol.The Boc group is designed for acid-catalyzed hydrolysis, which proceeds rapidly via a stable tert-butyl cation intermediate.[7][8][9]
Mildly Acidic (e.g., silica gel, aq. NH₄Cl) Moderately Labile Slow Boc deprotection over time.Prolonged exposure to even weak acids can facilitate the removal of the acid-sensitive Boc group.[10][11]
Lewis Acidic (e.g., BF₃·OEt₂, AuCl₃) Unstable Cyclopropyl carbinol rearrangement; potential for complex mixtures.The Lewis acid can activate the hydroxyl group, leading to carbocation formation and subsequent ring-opening of the strained cyclopropane.[12][13][14]
Basic (e.g., NaOH, K₂CO₃, Et₃N) Generally Stable Minimal degradation expected.The Boc protecting group is robust and stable under most basic and nucleophilic conditions.[4][15][16]
Thermal (Elevated Temperatures) Susceptible Potential for Boc deprotection (thermolysis) at >85-90°C.The Boc group is known to be thermally unstable at elevated temperatures.[10][16] At very high temperatures (>150°C), carbamates can undergo complex decomposition to form ureas or isocyanates.[17][18]
Oxidative (e.g., H₂O₂, m-CPBA) Generally Stable The core structure is relatively stable to common oxidants, but strong, non-selective agents should be used with caution.N/A

Troubleshooting Guide: Experimental Challenges

This section addresses common issues encountered during synthesis and handling in a direct question-and-answer format.

Q1: I'm observing spontaneous deprotection of the Boc group during my column chromatography on silica gel. Why is this happening and how can I prevent it?

A1: This is a classic issue rooted in the inherent acidity of standard silica gel. The Boc group is highly sensitive to acid, and the silanol groups (Si-OH) on the silica surface create a localized acidic environment sufficient to catalyze the hydrolysis of the carbamate.[10][11]

  • Causality: The mechanism involves protonation of the carbamate carbonyl by a surface silanol group, which initiates the cleavage cascade to release the free amine, CO₂, and isobutylene.

  • Troubleshooting Protocol:

    • Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent system. Add 1-2% (v/v) of triethylamine (Et₃N) or a few drops of ammonium hydroxide.

    • Mix Thoroughly: Stir the slurry for 15-20 minutes to ensure the basic additive has neutralized the acidic sites.

    • Pack the Column: Pack and run your column as usual with an eluent system containing a small amount (0.1-0.5%) of the same base.

    • Alternative: Use pre-treated, neutral silica gel or an alternative stationary phase like alumina (basic or neutral) if compatible with your molecule.

Q2: My reaction was heated to 100°C overnight. My LC-MS analysis now shows a new major peak corresponding to the deprotected amine. Is this expected?

A2: Yes, this is highly likely. The Boc protecting group is known to be thermally labile, and prolonged heating, especially at temperatures exceeding 85-90°C, can cause thermolytic cleavage.[10][16]

  • Causality: Thermal energy can induce the elimination of isobutylene and carbon dioxide from the Boc group, resulting in the free amine. This process is distinct from acid-catalyzed hydrolysis but yields the same final amine product.

  • Preventative Measures:

    • Whenever possible, conduct reactions at lower temperatures, even if it requires longer reaction times.

    • If high temperatures are unavoidable, minimize the reaction time and monitor closely by TLC or LC-MS.

    • Consider if an alternative, more thermally robust protecting group (e.g., Cbz) is suitable for your synthetic route if high-temperature steps are necessary.

Q3: I attempted a reaction using a Lewis acid catalyst and ended up with a complex mixture of isomers instead of my expected product. What could have gone wrong?

A3: You have likely induced a cyclopropyl carbinol rearrangement. This is a well-documented reaction pathway for this specific structural motif under acidic, particularly Lewis acidic, conditions.[12][13]

  • Causality & Mechanism: The Lewis acid coordinates to the hydroxyl oxygen, facilitating its departure as a leaving group. This generates a secondary carbocation adjacent to the cyclopropyl ring. The high strain energy of the three-membered ring promotes a rapid rearrangement, where the ring opens to relieve strain and form a more stable carbocationic intermediate. This intermediate can then be trapped by nucleophiles or undergo further rearrangements, leading to a variety of products, including ring-expanded structures or dienes.[12][14]

  • Strategic Advice:

    • Avoid using Lewis acids if the desired transformation does not involve the cyclopropyl carbinol moiety.

    • If a Lewis acid is required, screen milder options (e.g., ZnCl₂) and use strictly catalytic amounts at the lowest possible temperature (e.g., -78°C).

    • If the goal is to modify the hydroxyl group (e.g., oxidation, etherification), consider conditions that do not involve strongly acidic or cationic intermediates. For example, for an oxidation, favor Swern or DMP conditions over chromium-based acidic methods.

Q4: During an acidic workup with aqueous HCl, I noticed my product yield was significantly lower than expected, and I had trouble with emulsions during extraction. What is the issue?

A4: The issue is twofold. First, the use of aqueous HCl is cleaving your Boc group, converting your organic-soluble starting material into a water-soluble amine hydrochloride salt.[7] Second, this newly formed salt can act as a surfactant, leading to the emulsions you observed.

  • Causality: The Boc group is rapidly cleaved by strong acids like HCl.[7][15] The resulting protonated amine (R-NH₃⁺Cl⁻) has high water solubility and will partition into the aqueous layer, leading to perceived yield loss from the organic phase.

  • Improved Workup Protocol:

    • Avoid Strong Acids: If possible, use a milder aqueous wash, such as saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

    • Controlled Quench: If an acid wash is necessary to remove basic impurities, use a very dilute, weak acid (e.g., 1% citric acid) and minimize contact time.

    • Back-Extraction: If deprotection has occurred, you can recover your product. Basify the acidic aqueous layer to pH >10 with 2M NaOH or K₂CO₃ to deprotonate the amine salt. This will regenerate the free amine, which can then be extracted back into an organic solvent like dichloromethane or ethyl acetate.

Frequently Asked Questions (FAQs)

  • What are the optimal long-term storage conditions? For maximum shelf-life, store the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[5] This minimizes exposure to atmospheric moisture, oxygen, and acidic gases like CO₂, preventing slow degradation over time. For routine short-term use, storage at 2-8°C is acceptable.[6]

  • Is this compound compatible with protic solvents like methanol or ethanol? Yes, it is generally compatible with neutral protic solvents for short durations (e.g., as a reaction solvent). However, be aware that prolonged storage in these solvents, especially if they are not anhydrous or have become slightly acidic over time, can lead to slow solvolysis/deprotection of the Boc group. Always use anhydrous solvents for reactions when possible.

  • What analytical techniques are best for monitoring the stability and purity of this compound?

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting the parent compound and tracing the appearance of lower molecular weight degradation products, such as the deprotected amine.

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides clear structural information. The disappearance of the characteristic 9-proton singlet of the tert-butyl group (~1.4 ppm) is a definitive indicator of Boc group cleavage.

    • TLC (Thin-Layer Chromatography): A quick and effective method for monitoring reaction progress. The deprotected amine product will have a much lower Rf value (more polar) than the starting material and will often stain with ninhydrin, whereas the Boc-protected starting material will not.

Key Degradation Pathways Visualized

Understanding the potential degradation mechanisms is key to preventing them. The following diagrams illustrate the primary pathways discussed.

Acid_Deprotection cluster_0 Acid-Catalyzed Boc Deprotection Start tert-Butyl (2-cyclopropyl- 2-hydroxyethyl)carbamate Protonated Protonated Carbamate Start->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate (Unstable) Protonated->CarbamicAcid - t-Bu⁺ tBu tert-Butyl Cation Amine 1-Cyclopropyl-2-aminoethanol (Final Degradant) CarbamicAcid->Amine - CO₂ (Spontaneous) CO2 CO₂

Caption: Mechanism of acid-catalyzed Boc group removal.

Rearrangement cluster_1 Potential Cyclopropyl Carbinol Rearrangement Start tert-Butyl (2-cyclopropyl- 2-hydroxyethyl)carbamate Activated Activated Alcohol (e.g., O-Lewis Acid complex) Start->Activated + Lewis Acid (LA) Cation Secondary Carbocation Intermediate Activated->Cation - LA-OH Rearranged Rearranged Carbocation (Ring-Opened) Cation->Rearranged Ring Opening Products Mixture of Rearranged Products (e.g., ring-expanded, dienes) Rearranged->Products + Trapping / Elimination

Caption: Lewis acid-catalyzed cyclopropyl carbinol rearrangement.

Protocol: Forced Degradation Study

To empirically validate the stability of your specific batch under your experimental conditions, a forced degradation study is recommended. This protocol provides a framework for testing stability against key stress factors.

Objective: To identify potential degradants and determine the compound's lability under acidic, basic, oxidative, and thermal stress.

Materials:

  • tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate

  • Solvent (e.g., Acetonitrile or THF)

  • Acidic Stressor: 1M HCl

  • Basic Stressor: 1M NaOH

  • Oxidative Stressor: 3% Hydrogen Peroxide (H₂O₂)

  • Analytical Equipment: HPLC or LC-MS system, pH meter

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation (in triplicate):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a sealed vial of the stock solution in an oven at 90°C.

    • Control: Mix 1 mL of stock solution with 1 mL of purified water.

  • Incubation:

    • Store the Acid, Base, Oxidation, and Control samples at room temperature.

    • Store the Thermal sample at 90°C.

  • Time-Point Analysis:

    • Withdraw aliquots from each sample at specified time points (e.g., 0 hr, 2 hr, 6 hr, 24 hr).

    • Immediately quench the acid and base samples by neutralizing them to ~pH 7 before analysis.

    • Dilute all aliquots to a suitable concentration for analysis.

  • Analysis:

    • Analyze all samples by a validated HPLC or LC-MS method.

    • Monitor the peak area of the parent compound to calculate the percentage of degradation.

    • Identify the retention times and mass-to-charge ratios (m/z) of any new peaks to characterize degradants.

Expected Results Validation:

  • Acid Sample: Expect rapid degradation, with a major new peak corresponding to the mass of 1-cyclopropyl-2-aminoethanol.

  • Base Sample: Expect minimal to no degradation. The parent peak area should remain largely unchanged.[4][15]

  • Thermal Sample: Expect moderate degradation, with the primary degradant being the deprotected amine.[10]

  • Oxidative & Control Samples: Expect minimal degradation in most cases.

This self-validating study will provide you with robust, quantitative data on the compound's stability, allowing you to confidently define handling, storage, and reaction parameters.

References

  • MySkinRecipes. Tert-Butyl (S)-(1-Cyclopropyl-2-Hydroxyethyl)Carbamate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents.
  • Gray, R. A. Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. University of Massachusetts Amherst. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. [Link]

  • MDPI. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. [Link]

  • ACS Publications. Thermal Degradation of Aminosilicone Carbamates. [Link]

  • PubChem. tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • PubMed. Cyclopropyl carbinol rearrangement for benzo-fused nitrogen ring synthesis. [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • ACS Publications. BF3·OEt2-Mediated Rearrangement of Cyclopropyl Carbinols: A Concise Route to Polycyclic Cyclobutanes. [Link]

  • National Institutes of Health. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. [Link]

  • Frontiers. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. [Link]

  • Synfacts. tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetates. [Link]

  • Wiley Online Library. The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. [Link]

  • ResearchGate. Proposed pathways for the degradation of MTBE by propane-oxidizing.... [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Europe PMC. Cyclopropyl carbinol rearrangement for benzo-fused nitrogen ring synthesis. [Link]

  • RSC Publishing. The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization in Chiral Carbamate Synthesis

Welcome to the technical support center for chiral carbamate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereoc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral carbamate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during the formation of carbamate linkages. Here, we will dissect the common challenges that lead to racemization and provide field-proven troubleshooting strategies and detailed protocols to ensure your synthesis yields products with the desired enantiomeric purity.

Quick Navigation: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding racemization during carbamate synthesis.

Q1: What are the primary causes of racemization when synthesizing carbamates from chiral amines or alcohols?

A1: Racemization in carbamate synthesis, particularly when starting with chiral amines, often occurs through pathways that compromise the stereocenter. The most prevalent mechanisms include:

  • Formation of Isocyanate Intermediates: Under certain conditions, particularly with strong bases or high temperatures, a chiral carbamic acid or a related activated species can eliminate to form an achiral isocyanate.[1][2] Subsequent reaction of this isocyanate with an alcohol will result in a racemic carbamate product.

  • Base-Mediated Epimerization: The presence of a strong base can lead to the deprotonation of a proton alpha to the newly formed carbamate group, especially if that proton is activated. This can lead to a loss of stereochemical integrity. While less common for simple alkyl amines, it can be a concern for substrates with activating groups.

  • Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for racemization pathways, even those that are typically slow.

Q2: How does the choice of base impact the enantiomeric excess (ee) of my final product?

A2: The choice of base is critical. Strong, non-nucleophilic bases are often used to scavenge acid byproducts, but overly strong bases can promote racemization.[3]

  • Strong Bases (e.g., DBU, metal alkoxides): These can facilitate the formation of isocyanate intermediates or direct epimerization, leading to a significant loss of enantiomeric excess.[4] While effective at driving reactions to completion, their use with sensitive chiral substrates requires careful optimization of temperature and reaction time.

  • Weaker Tertiary Amine Bases (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): These are generally considered safer choices for minimizing racemization as they are less likely to cause epimerization.[3]

  • Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃): These can be effective and mild options in certain reaction systems, such as three-component couplings of amines, CO₂, and halides, and have been shown to be resistant to racemization.[5]

Q3: Can the activating agent for the carbamate formation influence racemization?

A3: Absolutely. The nature of the carbonyl source or activating agent directly influences the reaction mechanism and the potential for side reactions.

  • Chloroformates (e.g., Ethyl Chloroformate, Benzyl Chloroformate): These are common reagents but can lead to racemization if the reaction is not carefully controlled, particularly regarding the base and temperature used.

  • N,N'-Disuccinimidyl Carbonate (DSC): This reagent is known for its mild reaction conditions and is often a reliable choice for preserving stereochemistry.[1]

  • Carbonyldiimidazole (CDI): CDI can mediate the Lossen rearrangement of hydroxamic acids to isocyanates, which can be trapped to form carbamates.[6] While useful, the in-situ formation of an isocyanate intermediate must be considered when working with chiral substrates.

  • Coupling Reagents with Additives: In situations analogous to peptide synthesis, using coupling reagents like DIC in combination with racemization-suppressing additives such as HOBt or Oxyma Pure can be a highly effective strategy.[7][8]

Troubleshooting Guides: Addressing Specific Experimental Issues

This section provides in-depth guidance for common problems encountered during chiral carbamate synthesis.

Problem 1: Significant loss of enantiomeric excess (ee) detected after reaction completion.

Likely Cause: The reaction conditions are too harsh, promoting a racemization pathway. This is often linked to excessive temperature, a base that is too strong, or a prolonged reaction time.

Troubleshooting Workflow & Protocol
  • Re-evaluate Reaction Temperature:

    • Action: Immediately attempt the reaction at a lower temperature. Start at 0 °C and, if the reaction is too slow, incrementally increase to room temperature. Avoid elevated temperatures unless absolutely necessary.

    • Rationale: Lowering the temperature reduces the available thermal energy, disfavoring higher-energy racemization pathways.

  • Optimize the Base:

    • Action: If using a strong base like DBU, switch to a milder tertiary amine such as DIPEA or TEA. If the starting material is a salt (e.g., an amine hydrochloride), use one equivalent of a tertiary base to neutralize it.[7]

    • Rationale: Milder bases are less likely to deprotonate the chiral center or promote elimination to an isocyanate.

  • Investigate Alternative Activating Agents:

    • Action: If using a chloroformate, consider switching to a less aggressive agent.

    • Rationale: Different activating groups have varying leaving group abilities and can influence the propensity for side reactions.

Protocol: Low-Temperature Carbamate Formation with a Mild Base
  • Dissolve the chiral amine (1.0 eq) in a suitable aprotic solvent (e.g., DCM, THF) and cool the solution to 0 °C in an ice bath.

  • Add a mild tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq).

  • Slowly add the chloroformate (e.g., benzyl chloroformate) (1.05 eq) dropwise to the cooled solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Allow the reaction to slowly warm to room temperature only if necessary for completion.

  • Upon completion, proceed with a standard aqueous workup.

Problem 2: Racemization is observed even under mild conditions.

Likely Cause: The substrate itself is particularly prone to racemization, or an isocyanate intermediate is being formed even at low temperatures.

Troubleshooting Workflow & Protocol
  • Confirm Stereochemical Stability of Starting Material:

    • Action: Analyze the enantiomeric purity of your starting chiral amine or alcohol under the basic conditions of the reaction (without the activating agent) for a short period.

    • Rationale: This will confirm if the starting material is stable under the reaction conditions or if it is inherently prone to racemization in the presence of the chosen base.

  • Employ a Racemization-Suppressing Additive:

    • Action: Adopt a strategy from peptide chemistry. Use a carbodiimide coupling agent like N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive such as Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure).[7]

    • Rationale: These additives react with the activated intermediate to form an active ester that is less prone to racemization than the initial activated species.[8]

  • Consider a Two-Step, One-Pot Approach:

    • Action: First, form a carbamic acid intermediate in situ using CO₂ and a base like DBU, then couple it with an alcohol under Mitsunobu conditions.[2]

    • Rationale: This avoids the use of more aggressive activating agents like chloroformates.

Diagram: Decision Workflow for Minimizing Racemization

racemization_workflow start Racemization Observed check_conditions Are Reaction Conditions Harsh? (High Temp, Strong Base) start->check_conditions substrate_stability Is Substrate Prone to Racemization? check_conditions->substrate_stability No mild_conditions Employ Milder Conditions: - Lower Temperature - Weaker Base (DIPEA, TEA) - Milder Activating Agent (DSC) check_conditions->mild_conditions Yes substrate_stability->mild_conditions No advanced_methods Use Advanced Methods: - Coupling Reagents + Additives (DIC/Oxyma) - Alternative Synthetic Routes (e.g., CO2 + Mitsunobu) substrate_stability->advanced_methods Yes analyze_ee Analyze Enantiomeric Excess (ee) mild_conditions->analyze_ee advanced_methods->analyze_ee

Caption: Decision workflow for troubleshooting racemization in carbamate synthesis.

Data Summary: Impact of Reaction Parameters

The following table summarizes the general effects of key reaction parameters on the preservation of stereochemical integrity.

ParameterHigh-Risk ConditionRecommended ConditionRationale
Temperature > 40 °C0 °C to Room TemperatureReduces energy for racemization pathways.
Base Strong (DBU, NaH, Alkoxides)Weak/Hindered (TEA, DIPEA) or Inorganic (Cs₂CO₃)Minimizes risk of epimerization and isocyanate formation.[3][4]
Activating Agent Highly Reactive (e.g., Phosgene)Mild (DSC) or used with additives (DIC/HOBt)Forms less racemization-prone intermediates.[1][7]
Reaction Time Prolonged (> 24h)As short as possible (monitor closely)Reduces the time the chiral center is exposed to potentially racemizing conditions.

Chiral Analysis: Confirming Your Success

After implementing these troubleshooting steps, it is crucial to accurately determine the enantiomeric excess of your product.

Protocol: Standard Chiral HPLC Analysis
  • Sample Preparation: Prepare a dilute solution of your purified carbamate in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture).

  • Column Selection: Choose a chiral stationary phase (CSP) column appropriate for your compound class. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for carbamates.[9]

  • Method Development:

    • Start with a mobile phase of isopropanol and hexane (e.g., 10:90 v/v).

    • Run the sample and observe the chromatogram.

    • If separation is poor, adjust the ratio of the polar modifier (isopropanol).

    • Ensure adequate resolution between the two enantiomer peaks.

  • Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Diagram: Mechanism of Racemization via Isocyanate

isocyanate_racemization ChiralAmine Chiral Amine R-NH₂ ActivatedSpecies Activated Intermediate R-NH-C(=O)-LG ChiralAmine->ActivatedSpecies + ClCO₂R' Isocyanate Achiral Isocyanate R-N=C=O ActivatedSpecies->Isocyanate - H⁺, - LG⁻ (Base, Heat) RacemicCarbamate Racemic Carbamate (R/S)-NH-C(=O)-OR' Isocyanate->RacemicCarbamate + R'OH

Caption: Pathway showing racemization via an achiral isocyanate intermediate.

This guide provides a foundational framework for diagnosing and preventing racemization in your chiral carbamate syntheses. By carefully selecting reagents and controlling reaction conditions, you can confidently maintain the stereochemical integrity of your valuable molecules.

References
  • Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A three component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates. The Journal of Organic Chemistry, 66(3), 1035–1037. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 7(3), 303-303. [Link]

  • Kégl, T., Kégl, M., & Kollar, L. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Horak, J., & Lämmerhofer, M. (2019). Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids. Journal of Chromatography A, 1604, 460492. [Link]

  • Ragaini, F. (2010). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

  • Echevarría, R. N., et al. (2019). Organic Monolithic Capillary Columns Coated with Cellulose Tris(3,5-Dimethylphenyl Carbamate) for Enanti-Oseparations by Capillary HPLC. Microchemical Journal, 149, 104011. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of chiral building blocks is paramount. tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate stands as a valu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of chiral building blocks is paramount. tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate stands as a valuable intermediate, incorporating a chiral center, a protective carbamate group, and a cyclopropyl moiety—structural motifs prevalent in numerous bioactive molecules. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. In the absence of directly published experimental spectra for the target molecule, this guide leverages experimental data from the closely related analogue, tert-butyl (2-hydroxyethyl)carbamate, and a structural isomer, tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate, to provide a robust comparative analysis. This approach not only predicts the spectral characteristics of the title compound but also offers researchers a framework for interpreting data for similarly functionalized molecules.

Introduction to tert-Butyl Carbamate Protected Amino Alcohols

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection for amines under a wide range of reaction conditions, yet readily cleaved under acidic conditions.[1] This protecting group strategy is frequently employed in the synthesis of amino alcohols, which are key components of many pharmaceuticals. The title compound, tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate, with its molecular formula C₁₀H₁₉NO₃ and molecular weight of 201.26 g/mol , is a prime example of such a functionalized building block.[2] Its structural rigidity, conferred by the cyclopropyl group, and the defined stereochemistry at the hydroxyl-bearing carbon make it an attractive synthon for drug discovery professionals.

Predicted ¹H and ¹³C NMR Spectral Analysis

Table 1: Experimental NMR Data for tert-Butyl (2-hydroxyethyl)carbamate and Predicted Data for tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate.

Compound Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
tert-Butyl (2-hydroxyethyl)carbamate[3]-C(CH₃)₃1.43 (s, 9H)28.35
-C(CH₃)₃79.62
-NH-CH₂-3.26 (t, 2H)43.00
CH₂-OH3.66 (t, 2H)62.09
-NH-5.23 (bs, 1H)
-OH2.75 (s, 1H)
C=O156.84
tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate (Predicted)-C(CH₃)₃~1.45 (s, 9H)~28.4
-C(CH₃)₃~80.0
-NH-CH₂-~3.1-3.3 (m, 2H)~45.0
-CH(OH)-~3.4-3.6 (m, 1H)~75.0
Cyclopropyl -CH-~0.8-1.0 (m, 1H)~10.0
Cyclopropyl -CH₂-~0.2-0.6 (m, 4H)~3.0
-NH-~5.0 (bs, 1H)
-OHVariable (bs, 1H)
C=O~156.0
Rationale for Predicted Chemical Shifts

The introduction of the cyclopropyl group adjacent to the hydroxyl-bearing carbon is expected to induce notable changes in the NMR spectrum:

  • ¹H NMR:

    • The methylene protons adjacent to the nitrogen (-NH-CH₂-) in the cyclopropyl analogue are expected to be diastereotopic, appearing as a more complex multiplet compared to the triplet observed in the linear analogue.

    • The methine proton attached to the hydroxylated carbon (-CH(OH)-) will likely resonate as a multiplet due to coupling with the adjacent methylene and cyclopropyl protons.

    • The cyclopropyl protons themselves will introduce a series of complex multiplets in the upfield region of the spectrum (typically 0.2-1.0 ppm), a characteristic feature of this strained ring system.

  • ¹³C NMR:

    • The carbon bearing the hydroxyl group (-CH(OH)-) is predicted to shift downfield due to the electronic influence of the adjacent cyclopropyl ring.

    • The cyclopropyl carbons will appear at distinct, highly shielded (upfield) chemical shifts, a hallmark of cyclopropane rings.

Comparative Analysis with a Structural Isomer

To further underscore the importance of precise structural assignment, we can compare the predicted data for our target compound with the known structural details of its isomer, tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate. In this isomer, the carbamate and the 2-hydroxyethyl groups are both attached to the same cyclopropyl carbon.

Table 2: Comparison of Structural Isomers.

Feature tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate [4][5][6]
Connectivity Carbamate on ethyl chain, cyclopropyl on carbinol carbonCarbamate and hydroxyethyl on the same cyclopropyl carbon
Expected ¹H NMR Complex multiplets for cyclopropyl protons (0.2-1.0 ppm).Simpler cyclopropyl proton signals, likely two triplets.
Expected ¹³C NMR One quaternary cyclopropyl carbon, two CH₂ cyclopropyl carbons.One quaternary cyclopropyl carbon, two CH₂ cyclopropyl carbons.

The key differentiating feature in the ¹H NMR would be the splitting patterns of the cyclopropyl protons. In the title compound, the cyclopropyl group is attached to a chiral center, leading to more complex splitting. In the isomer, the higher symmetry around the cyclopropyl ring would likely result in simpler, more readily interpretable signals.

Mass Spectrometry: Predicted Fragmentation

While experimental mass spectra were not found, the fragmentation pattern of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate under electron ionization (EI) can be predicted based on the functional groups present.

The molecular ion peak ([M]⁺) would be expected at m/z 201. Key fragmentation pathways would include:

  • Loss of the tert-butyl group: A prominent peak at m/z 144 ([M - 57]⁺) resulting from the loss of a tert-butyl cation. This is a very common fragmentation for Boc-protected compounds.

  • Loss of isobutylene: A peak at m/z 145 ([M - 56]⁺) from the loss of isobutylene, leading to a carbamic acid intermediate.

  • Cleavage of the C-C bond adjacent to the hydroxyl group: This could lead to fragments corresponding to the cyclopropylmethanol cation (m/z 71) and the Boc-protected aminoethyl radical.

  • Loss of water: A peak at m/z 183 ([M - 18]⁺) from the dehydration of the molecular ion.

The presence of these characteristic fragments would provide strong evidence for the proposed structure.

Experimental Protocols

For researchers aiming to synthesize and characterize tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate or related compounds, the following general experimental protocols for NMR and MS are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several thousand). Proton decoupling should be employed.

  • Data Processing: Process the raw data using appropriate software. Apply a line broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the appearance of the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 30 to 250.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

Visualizing the Workflow

The general workflow for the characterization of a novel synthetic compound like tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, etc.) purification->nmr ms Mass Spectrometry (EI, ESI, etc.) purification->ms comparison Comparison with Analogues & Isomers nmr->comparison ms->comparison structure Proposed Structure structure->comparison validation Structure Validation comparison->validation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This guide provides a detailed predictive and comparative analysis of the NMR and mass spectrometry data for tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate. By leveraging experimental data from a close structural analogue and a constitutional isomer, we have established a robust framework for the spectroscopic characterization of this important synthetic building block. The provided protocols and workflow diagrams offer practical guidance for researchers in the field of drug discovery and organic synthesis. The ability to accurately interpret such spectral data is a critical skill for the modern chemist, ensuring the unambiguous identification of novel compounds and facilitating the advancement of chemical research.

References

  • Supporting Information for a publication providing NMR data for tert-butyl (2-hydroxyethyl)carbamate.
  • PubChem. tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate. [Link]

  • ResearchGate. 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

  • Pharmaffiliates. tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate. [Link]

  • ResearchGate. 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... [Link]

  • ResearchGate. ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate... [Link]

  • PubMed. 31P and 1H NMR studies of ethanolamine-linked phosphoglycerides metabolism in human T lymphocytes. [Link]

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Comparative

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate

In the landscape of modern drug discovery and development, the structural integrity and purity of chiral building blocks are paramount. Tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate, a key intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the structural integrity and purity of chiral building blocks are paramount. Tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents, is no exception. Its defined stereochemistry and high purity are critical prerequisites for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the essential analytical methodologies required to rigorously assess the chemical and stereoisomeric purity of this vital compound. We will move beyond mere procedural descriptions to explore the underlying scientific principles that govern method selection, validation, and data interpretation, offering a robust framework for researchers, scientists, and drug development professionals.

The Criticality of Purity: Understanding Potential Contaminants

The synthetic route to tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate, typically involving the Boc-protection of 1-cyclopropylethanolamine, can introduce several potential impurities. A comprehensive purity assessment must therefore account for not only the desired molecule but also these potential contaminants.

  • Process-Related Impurities: These include unreacted starting materials, such as 1-cyclopropylethanolamine and di-tert-butyl dicarbonate ((Boc)₂O), or reagents used during synthesis and workup.[1][2]

  • By-products: Side reactions can lead to structurally similar impurities. For instance, over-reaction could potentially lead to undesired derivatives, while decomposition of the Boc group under certain conditions could regenerate the starting amine.

  • Stereoisomeric Impurities: As the molecule contains a chiral center at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers. The synthesis may produce a racemic mixture or a product with some level of the undesired enantiomer. Given that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles, quantifying the enantiomeric excess (ee) is a non-negotiable aspect of quality control.[3]

An effective purity assessment strategy is therefore an orthogonal one, employing multiple analytical techniques that provide complementary information to build a complete purity profile.

A Comparative Framework for Purity Analysis

No single analytical method can provide a complete picture of a compound's purity. The following sections compare the most powerful and commonly employed techniques—HPLC, Chiral HPLC, NMR, and Mass Spectrometry—explaining their specific roles in the comprehensive characterization of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Chemical Purity

Reverse-phase HPLC (RP-HPLC) is the cornerstone for determining the chemical purity of most organic molecules, including Boc-protected amino alcohols.[4] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Causality of Method Choice: The carbamate structure possesses moderate polarity, making it ideally suited for RP-HPLC. The choice of a gradient elution (gradually increasing the organic solvent concentration) is crucial as it allows for the effective separation of impurities with a wide range of polarities, from more polar starting materials to less polar by-products, within a single analytical run. Detection via UV is possible, though the carbamate chromophore is weak; more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often preferred for accurate quantification of non-chromophoric impurities.

Experimental Protocol: RP-HPLC for Chemical Purity

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV or ELSD/CAD detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.

  • Analysis: The percentage purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.

Data Presentation: Representative HPLC Purity Data

Peak No.Retention Time (min)Component IdentityArea %
13.51-cyclopropylethanolamine0.08
29.2tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate 99.85
314.1Unknown Impurity0.07

Workflow Visualization: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Compound Solvent Dissolve in Diluent Sample->Solvent Vial Transfer to HPLC Vial Solvent->Vial Inject Inject Sample Vial->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detect Peaks (UV/ELSD) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report Chiral_HPLC_Workflow cluster_workflow Chiral HPLC Workflow A Prepare Sample in Normal Phase Solvent B Inject onto Chiral Stationary Phase (CSP) A->B C Isocratic Elution (e.g., Hexane/IPA) B->C D Differential Interaction with CSP C->D E1 Elution of (R)-enantiomer D->E1 E2 Elution of (S)-enantiomer D->E2 F UV Detection E1->F E2->F G Quantify Peak Areas F->G H Calculate Enantiomeric Excess (ee) G->H

Caption: Workflow for determining enantiomeric excess using Chiral HPLC.

NMR Spectroscopy: The Gold Standard for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation and can also provide quantitative purity information. Both ¹H and ¹³C NMR should be employed.

Causality of Method Choice:

  • ¹H NMR: Provides information on the electronic environment of each proton, their connectivity (via spin-spin coupling), and their relative numbers (via integration). The presence of signals corresponding to the tert-butyl group (a sharp singlet at ~1.4 ppm), the cyclopropyl protons, and the methine and methylene protons of the ethyl chain confirms the fundamental structure. [5]The integration of the analyte's signals relative to a certified internal standard (quantitative NMR or qNMR) can yield a highly accurate purity value.

  • ¹³C NMR: Shows signals for each unique carbon atom in the molecule, providing a carbon "fingerprint" that is highly sensitive to the overall structure. [6]The presence of the correct number of signals at the expected chemical shifts confirms the carbon skeleton.

  • Impurity Detection: Process-related impurities will exhibit their own characteristic signals, which can often be detected even at low levels. Broadening of NMR signals can sometimes indicate the presence of paramagnetic impurities or dynamic exchange processes. [7]

Experimental Protocol: NMR Analysis

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale using the residual solvent peak.

  • Analysis: Assign all signals to the corresponding protons and carbons in the structure. Integrate the ¹H NMR signals to confirm the proton ratios. Scrutinize the baseline for any impurity signals.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for both confirming the identity of the main component and identifying unknown impurities. [8][9] Causality of Method Choice: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, typically yielding the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the elemental composition. By analyzing the masses of minor peaks in the chromatogram, one can deduce the molecular formulas of impurities, providing critical clues to their identity.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or Orbitrap instrument) with an ESI source.

  • LC Method: Use the same RP-HPLC method as described in section 2.1, ensuring the mobile phase is MS-compatible (e.g., using formic acid instead of non-volatile buffers). [4]3. MS Acquisition: Acquire data in positive ion mode. Set the mass range to scan from m/z 50 to 500.

  • Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated molecule (C₁₀H₁₉NO₃, MW = 201.26; [M+H]⁺ = 202.14).

    • Examine the mass spectrum of the main peak to confirm the molecular weight.

    • Examine the mass spectra of any impurity peaks to propose their molecular formulas.

Data Presentation: Representative Mass Spectrometry Data

ComponentRetention Time (min)Observed m/z [M+H]⁺Proposed Identity
Main Peak9.2202.1438tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate
Impurity3.5102.09131-cyclopropylethanolamine

Synthesizing the Data: An Orthogonal Approach

The true power of this analytical strategy lies in the integration of data from all methods.

Technique Primary Role Strengths Limitations
RP-HPLC Quantifies chemical purityRobust, precise, excellent for separating a range of impurities.May not detect non-UV active or non-volatile impurities without a universal detector.
Chiral HPLC Quantifies enantiomeric purityThe definitive method for enantiomer separation and ee calculation.Requires specialized, expensive columns; method development can be time-consuming.
NMR Unambiguous structural IDProvides detailed structural information; qNMR offers high accuracy for purity.Lower sensitivity for minor impurities compared to HPLC; complex mixtures can be hard to interpret.
LC-MS Confirms molecular weightHighly sensitive; provides molecular weight of unknown impurities.Response factors can vary significantly, making it less suitable for direct quantification without standards.

A batch of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate can be considered "pure" only when RP-HPLC shows high chemical purity (e.g., >99.5%), Chiral HPLC confirms high enantiomeric excess (e.g., >99% ee), NMR spectra are consistent with the proposed structure and show no significant impurities, and LC-MS confirms the correct molecular weight. This multi-faceted, self-validating system provides the highest degree of confidence in the quality of this critical building block, directly supporting the integrity and success of the subsequent stages of drug development.

References

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Piovan, L., Pasquini, M. D., & Andrade, L. H. (2017). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 22(11), 1833. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

  • J&K Scientific. (n.d.). tert-Butyl [1-(2-hydroxyethyl)cyclopropyl]carbamate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • ResearchGate. (2022). How to get pure nmr after deprotection of Boc by TFA? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to enantiopure tert-butyl 2-(1-hydroxyethyl)phenylcarbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. Retrieved from [Link]

  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(23), 8152-8160. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Hypochlorite. Retrieved from [Link]

  • Yashin, A. Y., Yashin, Y. I., & Ryzhov, V. I. (2014). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 6(3), 73–81. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Akutsu, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2634. Retrieved from [Link]

  • Vietnam National University. (2023). Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Retrieved from [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica. Retrieved from [Link]

Sources

Validation

Alternative Synthetic Routes to tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate: A Comparative Guide

A Comparative Guide to the Synthesis of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate for Pharmaceutical Research In the landscape of modern drug discovery and development, the synthesis of chiral building blocks wi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate for Pharmaceutical Research

In the landscape of modern drug discovery and development, the synthesis of chiral building blocks with high purity and efficiency is of paramount importance. One such building block, tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate, is a valuable intermediate in the synthesis of various pharmaceutical agents, prized for its unique combination of a cyclopropyl moiety, a secondary alcohol, and a protected amine. This guide provides an in-depth comparison of two prominent synthetic routes to this target molecule, offering detailed experimental protocols, a critical analysis of their respective advantages and disadvantages, and insights into achieving enantioselectivity.

Introduction: The Significance of a Versatile Building Block

The structural motif of a cyclopropyl group appended to a β-amino alcohol is of significant interest to medicinal chemists. The cyclopropyl ring introduces conformational rigidity and can modulate metabolic stability and binding affinity to biological targets. The hydroxyl and protected amine functionalities provide handles for further chemical elaboration, making tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate a versatile precursor for a range of complex molecules. This guide will explore two primary retrosynthetic disconnections for this target, providing researchers with the necessary information to make informed decisions for their synthetic campaigns.

Route 1: Grignard Reaction with a Protected Amino Aldehyde

This approach relies on the well-established nucleophilic addition of a Grignard reagent to an aldehyde. Specifically, the reaction involves the addition of cyclopropylmagnesium bromide to the commercially available N-Boc-2-aminoacetaldehyde. This method is direct and conceptually straightforward.

Introduction

tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is a chiral building block of significant interest in medicinal chemistry. The presence of a cyclopropyl group introduces conformational rigidity and can positively influence the metabolic stability and binding affinity of drug candidates. The secondary alcohol and the Boc-protected amine offer versatile synthetic handles for the construction of more complex molecular architectures. This guide provides a detailed comparison of two primary synthetic strategies for this valuable intermediate: a Grignard-based approach and an epoxide ring-opening route. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable pathway based on their specific needs, considering factors such as efficiency, stereocontrol, and scalability.

Route 1: Grignard Reaction with N-Boc-2-aminoacetaldehyde

This synthetic route is a direct and convergent approach that leverages the classical Grignard reaction. The key transformation is the nucleophilic addition of cyclopropylmagnesium bromide to the electrophilic carbonyl of N-Boc-2-aminoacetaldehyde.

Reaction Scheme

Caption: Grignard Route Workflow

Detailed Experimental Protocol

Materials:

  • N-Boc-2-aminoacetaldehyde (commercially available)[1][2][3][4]

  • Cyclopropylmagnesium bromide solution (commercially available in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, rigorously dried

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-2-aminoacetaldehyde (1.0 eq) dissolved in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the cyclopropylmagnesium bromide solution (1.1-1.5 eq) dropwise via the dropping funnel to the stirred aldehyde solution, maintaining the temperature at 0 °C.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[5]

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate.

Discussion of Route 1

Advantages:

  • Convergent and Direct: This is a one-step C-C bond formation leading directly to the target carbon skeleton.

  • Commercially Available Starting Materials: Both N-Boc-2-aminoacetaldehyde and cyclopropylmagnesium bromide are readily available from commercial suppliers, minimizing the need for lengthy precursor synthesis.[1][2][3][4]

Disadvantages:

  • Moisture Sensitivity: Grignard reagents are highly sensitive to moisture and protic solvents, necessitating strictly anhydrous reaction conditions.[6]

  • Side Reactions: The basicity of the Grignard reagent can lead to enolization of the aldehyde, reducing the overall yield.

  • Racemic Product: This protocol yields a racemic mixture of the two enantiomers of the product. Achieving enantioselectivity requires the use of chiral ligands or catalysts, which can add complexity and cost.

Enantioselective Variant of Route 1

Achieving an enantiomerically enriched product via the Grignard route typically involves the use of a chiral ligand to modulate the approach of the nucleophile to the aldehyde. Chiral amino alcohols and diols have been shown to induce moderate to high enantioselectivity in the addition of Grignard reagents to aldehydes.[7] For instance, the use of a chiral catalyst system, such as a titanium(IV) isopropoxide complex with a chiral diol ligand like (S)-BINOL, can promote the enantioselective addition of alkyl Grignard reagents to aldehydes.[8]

Caption: Enantioselective Grignard Route

Route 2: Epoxide Ring-Opening

This synthetic strategy involves the initial preparation of 2-cyclopropyloxirane (also known as cyclopropyl ethylene oxide), followed by a nucleophilic ring-opening reaction with a nitrogen source and subsequent Boc protection.

Reaction Scheme

Caption: Epoxide Route Workflow

Detailed Experimental Protocols
Step 2a: Synthesis of 2-Cyclopropyloxirane

Materials:

  • Vinylcyclopropane

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

Procedure:

  • Dissolve vinylcyclopropane (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.3 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the excess peroxyacid by washing the reaction mixture with a saturated aqueous sodium sulfite solution.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (2-cyclopropyloxirane is volatile). The crude product is often used directly in the next step.

Step 2b: Ring-Opening and Boc Protection

Method A: Azide-based Ring-Opening

Materials:

  • Crude 2-cyclopropyloxirane

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol/Water solvent mixture

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine or Sodium bicarbonate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a solution of crude 2-cyclopropyloxirane in a methanol/water mixture, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC.

  • Cool the reaction, remove the methanol under reduced pressure, and extract the aqueous residue with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude azido alcohol.

  • Dissolve the crude azido alcohol in methanol or ethanol and add 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting crude amino alcohol in DCM or THF, and add a base such as triethylamine (1.2 eq) or sodium bicarbonate.

  • Add Boc₂O (1.1 eq) and stir at room temperature for 12-16 hours.

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.

  • Purify the final product by flash column chromatography.

Method B: Benzylamine-based Ring-Opening

Procedure:

  • Heat a mixture of crude 2-cyclopropyloxirane and benzylamine (2.0 eq) neat or in a suitable solvent at an elevated temperature.

  • After the reaction is complete, remove the excess benzylamine under reduced pressure.

  • Dissolve the crude N-benzyl amino alcohol in methanol or ethanol and add Pearlman's catalyst (Pd(OH)₂/C).

  • Hydrogenate the mixture under a hydrogen atmosphere to cleave the benzyl group.

  • Filter, concentrate, and protect the resulting amino alcohol with Boc₂O as described in Method A.

Discussion of Route 2

Advantages:

  • Potentially Higher Yields: Multi-step syntheses, while longer, can sometimes offer better overall yields by optimizing each individual step.

  • Established Methodologies: Epoxidation and epoxide ring-opening are well-documented and reliable transformations in organic synthesis.

  • Enantioselective Potential: Enantioselective epoxidation of vinylcyclopropane can provide access to chiral 2-cyclopropyloxirane, which can then be opened with retention or inversion of stereochemistry to yield an enantioenriched product.

Disadvantages:

  • Longer Synthetic Sequence: This route involves more synthetic steps compared to the Grignard approach, which can be less efficient in terms of time and resources.

  • Regioselectivity of Ring-Opening: The ring-opening of the epoxide must be regioselective to yield the desired 2-hydroxy isomer. While attack at the less hindered carbon is generally favored, mixtures of regioisomers can be formed.

  • Safety Concerns: Sodium azide is a toxic and potentially explosive reagent that requires careful handling.

Enantioselective Variant of Route 2

The key to an enantioselective synthesis via this route is the preparation of an enantiomerically enriched epoxide. This can be achieved through asymmetric epoxidation of vinylcyclopropane using a chiral catalyst, such as a Jacobsen-Katsuki or Sharpless epoxidation system. Alternatively, a kinetic resolution of the racemic epoxide can be employed. The subsequent ring-opening reaction with a nucleophile will then proceed with a defined stereochemical outcome (typically with inversion of configuration at the center of attack).

Comparative Analysis

FeatureRoute 1: Grignard ReactionRoute 2: Epoxide Ring-Opening
Number of Steps 1 (for racemic)3-4 (for racemic)
Overall Yield Moderate to Good (typically 50-70%)Variable, potentially higher with optimization of each step
Scalability Moderate; Grignard reactions can be challenging on a large scale due to exothermicity and moisture sensitivity.Good; each step is generally scalable, though handling of azides on a large scale requires specialized equipment.
Reagent Availability Excellent; both starting materials are commercially available.Good; vinylcyclopropane may need to be synthesized, but other reagents are common.
Safety Considerations Use of highly reactive and pyrophoric Grignard reagents.Use of potentially explosive sodium azide (Method A). m-CPBA is an oxidizing agent.
Stereocontrol Racemic product without a chiral catalyst. Enantioselectivity is dependent on the choice and effectiveness of the chiral ligand.Enantioselectivity can be introduced at the epoxidation step, leading to a more predictable stereochemical outcome in the final product.
Purification Generally requires column chromatography.Requires purification at multiple stages.

Conclusion

Both the Grignard reaction and the epoxide ring-opening routes offer viable pathways to tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate.

  • Route 1 (Grignard Reaction) is the more direct and convergent approach, making it an attractive option for rapid, small-scale synthesis of the racemic material. Its main drawbacks are the stringent anhydrous conditions required and the challenge of achieving high enantioselectivity.

  • Route 2 (Epoxide Ring-Opening) , while longer, provides more opportunities for optimization at each step and offers a more established and often more reliable method for achieving high enantiomeric excess through asymmetric epoxidation. The choice between the azide and benzylamine methods for ring-opening will depend on the desired safety profile and available hydrogenation capabilities.

For researchers prioritizing speed and simplicity for the synthesis of a racemic standard, the Grignard route is recommended. For those requiring high enantiopurity and working on a larger scale where a multi-step process is justifiable, the epoxide ring-opening route, particularly with an initial asymmetric epoxidation, is the more robust and controllable strategy. The ultimate choice will depend on the specific project goals, available resources, and the desired level of stereochemical purity.

References

  • Harada, T., et al. Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Org. Lett.2009, 11 (21), pp 4842–4845.
  • Englebienne, P., et al. Enantioselective Addition of Grignard Reagents to Aldehydes. Molecules2000, 5 (3), 598-599.
  • Leslie, J. M. Grignard multi-step synthesis example. YouTube, September 8, 2020. [Link]

  • Reddit. Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Quora. How to improve the percent yield in Grignard reaction. [Link]

  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • Royal Society of Chemistry. Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids.
  • ResearchGate. Enantioselective Addition of Grignard Reagents to Aldehydes. [Link]

  • ACS Publications. Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds.
  • Royal Society of Chemistry. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chem. Sci., 2023, 14, 13635-13645.
  • Organic Syntheses. Procedure 10. [Link]

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Comparative

A Researcher's Guide to Sourcing and Qualifying Analytical Reference Standards for tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides a comprehensive framework for sourcing and qualifying analytical reference standards for tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate, a chiral building block of interest in pharmaceutical synthesis. Rather than a simple list of suppliers, this document offers a systematic approach to vendor evaluation and in-house validation, ensuring the reliability of your analytical results.

The quality of intermediates is a critical factor in the successful development and manufacturing of active pharmaceutical ingredients (APIs). As highlighted by regulatory guidance such as ICH Q11, a thorough understanding of impurities at an early stage can significantly mitigate downstream risks.[1] This principle is the cornerstone of the methodologies presented herein.

The Challenge: Distinguishing Quality in a Crowded Market

A preliminary survey of the market reveals several suppliers of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate and its enantiopure form, (S)-tert-Butyl (1-cyclopropyl-2-hydroxyethyl)carbamate. While many vendors provide basic information such as purity, often stated as ≥97%, comprehensive Certificates of Analysis (CoAs) with detailed experimental data are not always readily available online.[2][3][4][5] This guide will equip you with the necessary tools to navigate this landscape and make an informed decision.

Part 1: A Comparative Framework for Supplier Selection

The initial step involves a thorough evaluation of potential suppliers. Beyond the listed purity, a supplier's commitment to quality is often reflected in the comprehensiveness of their documentation and their transparency.

Key Comparative Metrics for Supplier Evaluation

We recommend a two-pronged approach: a documentation review followed by a risk-based experimental verification.

Table 1: Supplier Comparison Matrix

MetricSupplier ASupplier BSupplier CIdeal Standard
Purity Specification ≥97%98.5% (stated)Not Specified>99.5% with detailed impurity profile[1]
Available Documentation Basic CoACoA with HPLC traceCoA with HPLC, NMR, and MS dataComprehensive CoA with spectra and detailed analytical conditions
Chirality Information Racemic(S)-enantiomer specifiedNot SpecifiedEnantiomeric excess (e.e.) or optical rotation provided
Willingness to Provide Data Responsive to inquiriesProvides sample CoA upon requestLimited technical supportProactively provides comprehensive data packs
Sample Availability Milligram to gram quantitiesSmall evaluation samples availableBulk quantities onlyFlexible sample sizes for initial evaluation
The Self-Validating System: Trust but Verify

A trustworthy sourcing process is a self-validating one. This means not taking any claim at face value without independent verification. The International Council for Harmonisation (ICH) Q7 guideline on Good Manufacturing Practice for Active Pharmaceutical Ingredients provides a robust framework for the management of reference standards.[6][7][8][9][10] While your laboratory may not operate under full GMP, adopting these principles for critical reagents is a best practice.

Part 2: In-House Qualification: A Step-by-Step Experimental Guide

Upon receiving a candidate reference standard, a series of in-house analytical tests are crucial to confirm its identity, purity, and suitability for its intended use.[11]

Experimental Workflow for Reference Standard Qualification

The following workflow outlines the essential analytical tests for qualifying a new batch of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate.

Reference Standard Qualification Workflow Qualification Workflow cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity Assessment cluster_3 Final Qualification Visual_Inspection Visual Inspection (Appearance, Color) Solubility_Testing Solubility Testing (Common analytical solvents) Visual_Inspection->Solubility_Testing NMR_Spectroscopy ¹H and ¹³C NMR Spectroscopy (Verify chemical structure) Solubility_Testing->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (MS) (Confirm molecular weight) NMR_Spectroscopy->Mass_Spectrometry HPLC_Purity HPLC-UV Purity Analysis (Quantify impurities) Mass_Spectrometry->HPLC_Purity Chiral_HPLC Chiral HPLC Analysis (Determine enantiomeric purity) HPLC_Purity->Chiral_HPLC Documentation Review and Documentation (Compile all data) Chiral_HPLC->Documentation Release Release for Use (Assign internal lot number and re-test date) Documentation->Release

Caption: A comprehensive workflow for the in-house qualification of a new analytical reference standard.

Detailed Experimental Protocols

Causality: NMR spectroscopy is the most powerful technique for the unambiguous identification of organic molecules.[12][13] It provides detailed information about the chemical environment of each atom in the molecule, allowing for a definitive structural confirmation.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For quantitative NMR (qNMR), a calibrated internal standard is added.[14]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • ¹H NMR: Chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and integration values should be consistent with the structure of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate.

    • ¹³C NMR: The number of signals and their chemical shifts should correspond to the number of unique carbon atoms in the molecule.[15][16]

    • Compare the acquired spectra with any available literature data or spectra provided by the supplier.

Causality: Mass spectrometry provides the molecular weight of the compound, offering a crucial checkpoint for its identity.[17][18] High-resolution mass spectrometry (HRMS) can further provide the elemental composition, increasing the confidence in the assigned structure.[19]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).[20] Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the protonated molecule [M+H]⁺ and other relevant adducts (e.g., [M+Na]⁺). The measured mass-to-charge ratio (m/z) should be within the acceptable error range of the instrument for the calculated molecular weight of C₁₀H₁₉NO₃ (201.26 g/mol ).

Causality: HPLC is the workhorse for purity determination in the pharmaceutical industry.[21][22][23] It separates the main component from any impurities, allowing for their quantification.[24] For chiral molecules, a specialized chiral HPLC method is necessary to separate the enantiomers.[25][26][27][28][29]

Protocol for Achiral Purity:

  • Method Development (if not provided):

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm).

  • Sample Preparation: Prepare a stock solution of the reference standard in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and analyze the chromatogram. The purity is typically calculated as the percentage of the main peak area relative to the total peak area.

Protocol for Chiral Purity (Enantiomeric Excess):

  • Column Selection: A chiral stationary phase (CSP) is required. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives).

  • Method Development: Chiral separations often require screening of different mobile phases (normal-phase or reversed-phase) and columns to achieve baseline resolution of the enantiomers.

  • Analysis: Inject the racemic standard to confirm the separation of the two enantiomers. Then, inject the chiral standard to determine the enantiomeric excess (e.e.).

Part 3: Data Interpretation and Final Qualification

A successful qualification results in a comprehensive data package that confirms the identity, purity, and chiral integrity of the reference standard.

Table 2: Example Qualification Data Summary

Analytical TestParameterAcceptance CriteriaResultPass/Fail
¹H NMR Structure ConfirmationConsistent with proposed structureConsistentPass
MS [M+H]⁺202.1443 ± 5 ppm202.1441Pass
HPLC Purity Area %≥ 99.0%99.6%Pass
Chiral HPLC Enantiomeric ExcessFor chiral standard: ≥ 99.0% e.e.99.8% e.e.Pass

This internally generated data provides a robust and defensible basis for the use of the reference standard in your research and development activities.

Conclusion

Sourcing a reliable analytical reference standard for tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate requires a more in-depth approach than simply comparing list prices and stated purities. By implementing a systematic supplier evaluation and a rigorous in-house analytical qualification program, researchers can ensure the quality and reliability of their reference materials. This, in turn, underpins the integrity of all subsequent experimental data, a cornerstone of sound scientific practice.[30][31][32][33]

References

  • Pharmaffiliates. tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate. [Link]

  • J&K Scientific. tert-Butyl [1-(2-hydroxyethyl)cyclopropyl]carbamate. [Link]

  • MySkinRecipes. Tert-Butyl (S)-(1-Cyclopropyl-2-Hydroxyethyl)Carbamate. [Link]

  • AMSbiopharma. Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • Abberley, L., et al. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 2013. [Link]

  • Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • ACS Publications. NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 2014. [Link]

  • ICH. ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

  • Dong, M. W. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 2015. [Link]

  • Wikipedia. Chiral analysis. [Link]

  • Chemistry LibreTexts. 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]

  • ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]

  • Pomerantz, I. H., et al. The High Resolution NMR Spectra of Pesticides. III. The Carbamates. Journal of the AOAC, 1970. [Link]

  • ResearchGate. ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using.... [Link]

  • European Medicines Agency. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Eurachem. Guidelines for the Selection and Use of Reference Materials. [Link]

  • ResearchGate. Analytical chiral separation methods (IUPAC Recommendations 1997). [Link]

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]

  • Nature. Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • Qualio. The complete guide to the ICH Q7 guidelines. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • Friedrich-Schiller-Universität Jena. Identification of Small Molecules using Mass Spectrometry. [Link]

  • SciSpace. NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. [Link]

  • Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • ComplianceQuest. ICH Q7 GMP Regulation for Pharma: The Definitive Guide. [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 2023. [Link]

  • Kind, T., et al. Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 2018. [Link]

  • APIC (CEFIC). ICH-Q7-How-To-Do-version17. [Link]

  • Google Patents. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

Sources

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